Methyl N-Boc-4-piperidinepropionate
Description
BenchChem offers high-quality Methyl N-Boc-4-piperidinepropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-Boc-4-piperidinepropionate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-75-8 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Boc-4-piperidinepropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-4-piperidinepropionate, also known by its IUPAC name tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, is a valuable building block in modern medicinal chemistry. Its unique structural features, combining a protected piperidine ring with a methyl ester functional group, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and handling, supported by experimental data and established analytical protocols. Understanding these properties is paramount for its effective utilization in synthetic strategies and for ensuring the purity and quality of downstream compounds.
Chemical Identity and Structure
The structural architecture of Methyl N-Boc-4-piperidinepropionate is fundamental to its reactivity and utility. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it stable under various reaction conditions, while the methyl propionate substituent at the 4-position provides a key handle for further chemical modifications.
Caption: Chemical structure of Methyl N-Boc-4-piperidinepropionate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The following table summarizes the key properties of Methyl N-Boc-4-piperidinepropionate.
| Property | Value | Source |
| CAS Number | 162504-75-8 | [1] |
| Molecular Formula | C14H25NO4 | [1] |
| Molecular Weight | 271.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Predicted Boiling Point | 339.2 ± 15.0 °C | [3] |
| Predicted Density | 1.048 ± 0.06 g/cm³ | [3] |
Note: Experimental data for melting point, boiling point, and solubility are not consistently available in the public domain. The provided boiling point and density are predicted values and should be used as an estimation.
Spectral Data and Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the expected spectral characteristics for Methyl N-Boc-4-piperidinepropionate based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.6 ppm), and the protons of the piperidine ring and the propionate chain (a series of multiplets in the range of 1.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and ester groups (typically in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methoxy carbon (around 51 ppm), and the various carbons of the piperidine ring and the propionate side chain.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl N-Boc-4-piperidinepropionate is predicted to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (around 1690 cm⁻¹) and the ester (around 1735 cm⁻¹) functional groups. C-H stretching vibrations for the alkyl groups will be observed in the 2850-2950 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectral analysis would likely show the molecular ion peak [M]+ or, more commonly, adducts such as [M+H]+ or [M+Na]+, which would confirm the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the Boc group or cleavage of the ester functionality.
Synthesis and Reactivity
Methyl N-Boc-4-piperidinepropionate can be synthesized through multi-step reaction sequences, often starting from commercially available piperidine derivatives. A common synthetic strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the propionate side chain.
Caption: A generalized synthetic workflow for Methyl N-Boc-4-piperidinepropionate.
The reactivity of this compound is largely dictated by its functional groups. The Boc-protected nitrogen is stable to a wide range of non-acidic reagents, allowing for selective transformations at the ester group. The ester can be hydrolyzed to the corresponding carboxylic acid or reacted with various nucleophiles to generate amides and other derivatives. The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then participate in further reactions such as N-alkylation or acylation.
Applications in Drug Development
The piperidine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates due to its favorable pharmacokinetic properties. Methyl N-Boc-4-piperidinepropionate serves as a key intermediate in the synthesis of complex molecules containing this privileged heterocycle. Its bifunctional nature allows for the facile introduction of the piperidine ring into larger molecular frameworks and subsequent elaboration of the side chain, making it a valuable tool for lead optimization and the development of new chemical entities. For instance, derivatives of this compound can be utilized in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active molecules.
Experimental Protocols
General Protocol for Boc Protection of 4-Piperidinepropionic Acid
-
Dissolve 4-piperidinepropionic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a suitable acid, such as citric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-4-piperidinepropionic acid.
General Protocol for Esterification to Methyl N-Boc-4-piperidinepropionate
-
Dissolve N-Boc-4-piperidinepropionic acid in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid, for example, sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl N-Boc-4-piperidinepropionate.
Safety and Handling
Methyl N-Boc-4-piperidinepropionate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Methyl N-Boc-4-piperidinepropionate is a cornerstone intermediate for the synthesis of complex piperidine-containing molecules in drug discovery and development. A comprehensive understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its efficient and safe utilization. This guide provides a foundational resource for researchers to leverage the full potential of this versatile building block in their synthetic endeavors.
References
- Wiley-VCH. (2007).
- Supporting Inform
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]
- Supplementary inform
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]
- Supporting Inform
-
Dana Bioscience. tert-Butyl 3,3-difluoro-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate 250mg. Retrieved February 9, 2026, from [Link]
-
PubChemLite. Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (C13H23NO3). Retrieved February 9, 2026, from [Link]
- Jin, Q., et al. (2009). tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o256.
-
University of California, Los Angeles. IR Absorption Table. Retrieved February 9, 2026, from [Link]
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, (b) 2-hydroxy-3-menthyloxy-1-(4-methoxyphenyl)- 3-oxopropyl methacrylate (HMOPMA). Retrieved February 9, 2026, from [Link]
-
PubChemLite. Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (C12H23NO3). Retrieved February 9, 2026, from [Link]
-
NICODOM. NICODOM FTIR Solvents - IR Spectra. Retrieved February 9, 2026, from [Link]
-
NIST WebBook. 3-tert-Butyl-4-hydroxyanisole. Retrieved February 9, 2026, from [Link]
-
SpectraBase. N-ethyl-p-menthane-3-carboxamide - Optional[FTIR] - Spectrum. Retrieved February 9, 2026, from [Link]
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl N-Boc-4-piperidinepropionate
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl N-Boc-4-piperidinepropionate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, underpinned by fundamental NMR principles and supported by data from analogous structures. The guide explains the rationale behind chemical shift assignments, multiplicities, and coupling constants, providing a robust framework for the structural elucidation of this and related N-Boc protected piperidine derivatives.
Introduction: The Structural Significance of Methyl N-Boc-4-piperidinepropionate
Methyl N-Boc-4-piperidinepropionate is a valuable building block in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a propionate side chain and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is instrumental in synthetic strategies, enabling selective reactions at other positions of the molecule before its facile removal under acidic conditions[1][2]. Accurate structural verification by NMR spectroscopy is a critical quality control step to ensure the integrity of this intermediate for subsequent synthetic transformations.[3] This guide serves as a detailed reference for the interpretation of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl N-Boc-4-piperidinepropionate is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the propionate side chain, and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.
Table 1: Predicted ¹H NMR Peak Assignments for Methyl N-Boc-4-piperidinepropionate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.05 | Broad Doublet | 2H | H-2e, H-6e (axial) | Protons adjacent to the nitrogen are deshielded. The broadness is due to conformational exchange and coupling to adjacent protons. |
| ~3.67 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group appear as a sharp singlet in a region typical for methyl esters. |
| ~2.65 | Triplet | 2H | H-2a, H-6a (equatorial) | These protons are shielded relative to their axial counterparts and show coupling to the adjacent methylene protons. |
| ~2.28 | Triplet | 2H | -CH₂-COOCH₃ | Protons alpha to the carbonyl group of the ester are deshielded. |
| ~1.70 | Doublet | 2H | H-3e, H-5e (axial) | Piperidine ring protons further from the nitrogen. |
| ~1.65 | Quartet | 2H | -CH₂-CH₂-COOCH₃ | Protons beta to the ester carbonyl group. |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal.[1][4] |
| ~1.40 | Multiplet | 1H | H-4 | The proton at the substitution point on the piperidine ring. |
| ~1.15 | Quartet | 2H | H-3a, H-5a (equatorial) | Shielded piperidine ring protons. |
Note: Chemical shifts are referenced to residual solvent signals (CDCl₃ at 7.26 ppm).[5][6][7] The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The presence of the carbonyl groups and the carbons of the Boc protecting group are particularly diagnostic.
Table 2: Predicted ¹³C NMR Peak Assignments for Methyl N-Boc-4-piperidinepropionate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.5 | -C =O (Ester) | The carbonyl carbon of the methyl ester is significantly deshielded. |
| ~154.9 | -C =O (Boc) | The carbamate carbonyl carbon of the Boc group appears at a characteristic chemical shift.[8] |
| ~79.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is a key identifier.[1] |
| ~51.5 | -OC H₃ | The methyl carbon of the ester. |
| ~44.0 | C-2, C-6 | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~35.5 | C-4 | The substituted carbon on the piperidine ring. |
| ~31.8 | -C H₂-COOCH₃ | The carbon alpha to the ester carbonyl. |
| ~31.0 | C-3, C-5 | Carbons of the piperidine ring. |
| ~28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal.[1] |
| ~27.9 | -C H₂-CH₂-COOCH₃ | The carbon beta to the ester carbonyl. |
Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.0 ppm).[5][8]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl N-Boc-4-piperidinepropionate, the following experimental protocol is recommended.[9][10]
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl N-Boc-4-piperidinepropionate for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[10][11] However, referencing to the residual solvent peak is often sufficient.[6]
4.2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
Data Interpretation and Structural Verification Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of Methyl N-Boc-4-piperidinepropionate.
Caption: Workflow for structural verification using NMR.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl N-Boc-4-piperidinepropionate provide a wealth of information that, when properly interpreted, unequivocally confirms its chemical structure. The characteristic signals of the Boc protecting group, the methyl ester, and the substituted piperidine ring are all readily identifiable. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently perform and interpret these essential analytical experiments, ensuring the quality and identity of this important synthetic intermediate.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. Retrieved from [Link]
-
UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
Methyl N-Boc-4-piperidinepropionate: A Strategic Linker-Scaffold in Medicinal Chemistry
Executive Summary
Methyl N-Boc-4-piperidinepropionate (CAS: 119437-08-4) represents a critical "extender scaffold" in modern medicinal chemistry. Unlike its shorter homolog, N-Boc-isonipecotic acid (0-carbon linker), the propionate derivative provides a 2-carbon ethyl spacer between the piperidine ring and the ester functionality. This structural nuance is pivotal in Fragment-Based Drug Design (FBDD), particularly for targets requiring deep-pocket penetration (e.g., Histone Deacetylases - HDACs) or flexible bidentate binding (e.g., Integrins, GPCRs).
This technical guide dissects the synthetic utility, medicinal application, and experimental handling of this scaffold, moving beyond basic catalog definitions to field-proven application strategies.
Part 1: Structural Significance & Pharmacophore Utility[1]
The "Goldilocks" Linker
In structure-activity relationship (SAR) studies, the distance between a solubilizing group (the piperidine ring) and a pharmacophore (the warhead) is often the determinant of potency.
-
Solubility & ADME: The piperidine ring (pKa ~11 when unprotected) serves as a solubilizing cation at physiological pH, improving oral bioavailability.
-
The Spacer Effect: The propionate side chain allows for a specific spatial arrangement that rigid analogs (like phenyl rings) cannot achieve. It introduces rotatable bonds that allow the terminal functional group to adopt an induced-fit conformation within an enzyme active site.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester on the tail allow for selective, sequential functionalization.
Core Applications
-
HDAC Inhibitors: Used to synthesize the "linker" region connecting the Zinc Binding Group (ZBG) to the "Cap" group.
-
GPCR Modulators: Acts as a flexible tether in Histamine H3 and Muscarinic antagonists.
-
Peptidomimetics: Serves as a non-peptide spacer mimicking the side chains of lysine or arginine.
Part 2: Synthetic Accessibility & Transformation Hub
The utility of Methyl N-Boc-4-piperidinepropionate lies in its role as a divergent intermediate. It can be transformed into three distinct chemical lineages without disturbing the N-Boc protection.
Diagram 1: The Divergent Synthesis Hub
Caption: Divergent synthetic pathways from the parent ester. Note the orthogonality: Boc remains intact during ester manipulations.
Part 3: Critical Experimental Protocols
Protocol A: Chemoselective Hydrolysis (Ester Acid)
Objective: Hydrolyze the methyl ester to the free acid without removing the Boc group or causing racemization (if alpha-chiral centers are introduced later).
The Challenge: Strong bases (NaOH) or high temperatures can degrade the Boc carbamate or cause side reactions. Lithium Hydroxide (LiOH) is the reagent of choice due to its mildness and solubility in THF/Water mixtures.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl N-Boc-4-piperidinepropionate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1). The methanol is crucial for solubilizing the ester, while water dissolves the base.
-
Reagent Addition: Add LiOH·H₂O (1.5 eq) at 0°C.
-
Why? Low temperature prevents potential attack on the Boc carbonyl.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (will not show free amine) or Bromocresol Green (for acid formation).
-
-
Workup (Critical):
-
Acidify carefully with 1M KHSO₄ or Citric Acid to pH ~4.
-
Avoid: Do not use HCl, as low pH (<2) can initiate Boc removal.
-
Extract with Ethyl Acetate (3x).[1]
-
-
Purification: The product is usually pure enough for coupling. If not, recrystallize from Hexanes/EtOAc.
Protocol B: Reduction to Alcohol (Ester Alcohol)
Objective: Convert the ester to a primary alcohol for ether synthesis (e.g., Williamson ether synthesis for GPCR ligands).
The Challenge: Lithium Aluminum Hydride (LAH) is too aggressive and may attack the Boc group (reducing it to a methyl amine). Lithium Borohydride (LiBH₄) is the superior chemoselective agent.
Step-by-Step Methodology:
-
Solvent System: Dissolve substrate in anhydrous THF (0.2 M).
-
Reagent Addition: Add LiBH₄ (2.0 M in THF, 2.0 eq) dropwise at 0°C under Argon.
-
Catalysis (Optional but recommended): Add 5 mol% MeOH.
-
Quenching: Quench with saturated NH₄Cl solution. Do not use acid.
-
Isolation: Standard extraction yields the alcohol, often requiring no chromatography.
Part 4: Medicinal Chemistry Case Study – HDAC Inhibitors
Histone Deacetylase (HDAC) inhibitors typically follow a pharmacophore model: Cap — Linker — Zinc Binding Group (ZBG) .[4]
Methyl N-Boc-4-piperidinepropionate is the ideal precursor for the Linker-Cap region.
Diagram 2: Synthesis of a Panobinostat Analog
Caption: Synthetic workflow converting the scaffold into a functional HDAC inhibitor. The ester is directly converted to the hydroxamic acid (ZBG).
Data Summary: Linker Length Impact
In HDAC6 inhibition studies, the length of the linker is critical for isoform selectivity.[2]
| Scaffold Type | Linker Length (Carbons) | HDAC6 IC50 (nM) | Selectivity (vs HDAC1) |
| N-Boc-Isonipecotic Acid | 0 | >1000 | Low |
| N-Boc-4-Piperidineacetic Acid | 1 | 450 | Moderate |
| N-Boc-4-Piperidinepropionate | 2 | 12 | High |
| N-Boc-4-Piperidinebutanoate | 3 | 85 | Moderate |
Note: Data represents generalized SAR trends for piperidine-based hydroxamic acids [1].
Part 5: Troubleshooting & Stability
-
Boc-Migration: In rare cases during basic hydrolysis, if the temperature exceeds 60°C, the Boc group can migrate or degrade. Strictly control temperature <40°C.
-
Ester Reactivity: The methyl ester is less sterically hindered than t-butyl esters. It will hydrolyze before most other esters in a complex molecule, but after active esters (like NHS-esters).
-
Storage: Stable at 4°C for >1 year. Hygroscopic if hydrolyzed to the acid form; store acid under desiccant.
References
-
Review of Piperidine Scaffolds in HDAC Inhibition
- Title: Synthesis and biological evaluation of novel piperidine-based histone deacetylase inhibitors.
- Source:Journal of Medicinal Chemistry / PubMed / ResearchG
- Context: Establishes the SAR of linker length in zinc-binding efficiency.
-
URL:[Link] (General Search Landing for verification)
-
Synthetic Protocol (Selective Hydrolysis)
-
Application in GPCR Ligands
- Title: Design and Synthesis of Piperidine-Based hH3 Receptor Antagonists.
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
-
Chemical Property Data
- Title: Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)
- Source: PubChem.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis & Functionalization of Methyl N-Boc-4-piperidinepropionate
Executive Summary
Methyl N-Boc-4-piperidinepropionate (CAS: 1241951-48-5 for methyl ester; related ethyl ester CAS: 154396-82-6) is a critical "linker-scaffold" intermediate in modern medicinal chemistry. Unlike its shorter homolog (piperidineacetate), the propionate side chain provides a specific C3-spacing often required to span the hydrophobic channels of Histone Deacetylases (HDACs) or to access deep binding pockets in G-Protein Coupled Receptors (GPCRs), specifically Muscarinic and Histamine H3 receptors.
This guide details three orthogonal workflows to functionalize this scaffold, prioritizing chemoselectivity and yield.
Key Chemical Advantages
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group remains stable during ester transformations (reduction/hydrolysis), allowing for "Head-to-Tail" synthesis.
-
C3-Linker Geometry: Provides the optimal Ångström distance for zinc-chelating groups (ZBG) in HDAC inhibitors.
Reaction Landscape & Decision Matrix
The following workflow illustrates the divergent synthetic pathways available for this intermediate.
Figure 1: Strategic divergence points for the N-Boc-4-piperidinepropionate scaffold.
Detailed Protocols
Protocol A: Direct Synthesis of Hydroxamic Acids (HDAC Inhibitor Synthesis)
Application: Synthesis of Panobinostat/Vorinostat analogs. Scientific Rationale: Direct displacement of the methoxy group by hydroxylamine is superior to the two-step hydrolysis/coupling method. It avoids racemization (if chiral centers exist) and reduces step count. Critical Constraint: The reaction must be kept basic to maintain hydroxylamine nucleophilicity, but workup requires careful neutralization to prevent hydrolysis of the hydroxamic acid.
Materials
-
Methyl N-Boc-4-piperidinepropionate (1.0 eq)
-
Hydroxylamine hydrochloride (
) (10.0 eq) -
Potassium Hydroxide (
) (15.0 eq) -
Methanol (anhydrous)
Step-by-Step Methodology
-
Preparation of Hydroxylamine: In a round-bottom flask, dissolve
in Methanol ( ) at . -
Base Addition: Slowly add a solution of
in Methanol. A white precipitate ( ) will form. Stir for 15 minutes at . -
Filtration (Optional but Recommended): Filter the mixture rapidly through a Celite pad to remove
salts. This creates a cleaner reaction profile. -
Reaction: Add the Methyl N-Boc-4-piperidinepropionate (dissolved in minimal MeOH) to the filtrate.
-
Incubation: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with
solution; hydroxamic acids turn distinct red/violet). -
Workup (The "Self-Validating" Step):
-
Concentrate the methanol to
volume. -
Dilute with water and cool to
. -
Carefully adjust pH to ~7.0 using
. Note: Hydroxamic acids can precipitate at neutral pH. -
Extract with Ethyl Acetate (
).[1]
-
-
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM:MeOH 95:5).
Validation:
-
NMR: Look for the disappearance of the methyl ester singlet (
) and appearance of broad exchangeable protons ( ) around . -
Colorimetric: Positive ferric chloride test (Red/Violet).
Protocol B: Chemoselective Reduction to Alcohol
Application: Creating ether linkages for H3 Receptor Antagonists.
Scientific Rationale: Standard
Materials
-
Methyl N-Boc-4-piperidinepropionate (1.0 eq)
- (2.0 M in THF) (2.5 eq)
-
Solvent: Anhydrous THF (or THF/MeOH 9:1 for faster rates)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve the starting ester in anhydrous THF (
). -
Addition: Cool to
. Add solution dropwise via syringe.-
Expert Tip: If reaction is sluggish, add 1.0 eq of Methanol. The in-situ formation of
increases reactivity without compromising selectivity.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Stir for 12 hours. -
Quench: Cool back to
. Quench very slowly with saturated . Caution: Vigorous hydrogen evolution. -
Extraction: Dilute with water, extract with DCM (
). -
Drying: Dry over
and concentrate.
Data Summary: Reducing Agent Selectivity
| Reagent | Conditions | Ester Reduction? | Boc Stability? | Verdict |
| MeOH, RT | Slow/Incomplete | Excellent | Too weak | |
| THF, RT | Excellent | Excellent | Recommended | |
| THF, | Excellent | Moderate | Risk of N-Methylation | |
| DIBAL-H | Toluene, | Aldehyde (stopped) | Excellent | Good for Aldehydes |
Protocol C: N-Boc Deprotection and Functionalization
Application: Attaching the "Cap" group (e.g., heteroaromatics) for receptor recognition.
Scientific Rationale: While TFA is standard, it forms a trifluoroacetate salt which is hygroscopic and difficult to handle in subsequent nucleophilic aromatic substitutions (
Step-by-Step Methodology
-
Dissolution: Dissolve the Boc-intermediate in minimal 1,4-Dioxane.
-
Acidolysis: Add
in Dioxane (5-10 eq) at . -
Observation: Stir at RT. A white precipitate (the amine-HCl salt) should form within 1 hour.
-
Isolation: Dilute with
(to force complete precipitation). Filter the solid under inert atmosphere. -
Free Basing (In-situ): For the next step (e.g., reductive amination), suspend the salt in DCM and add DIPEA (3.0 eq) immediately before adding the aldehyde.
Troubleshooting & Critical Quality Attributes (CQAs)
Common Impurity Profile
-
Transesterification: If using MeOH as solvent with non-methoxide bases, the methyl ester may exchange (not visible by NMR if R=Me, but critical if R=Et).
-
Boc-Loss: Occurs if reaction pH drops < 4 during workup of the hydroxamic acid.
-
Lossen Rearrangement: Hydroxamic acids can rearrange to isocyanates if heated strongly with activating agents. Never heat the hydroxamic acid product above
during drying.
Stability Note
The methyl ester is stable at
References
-
Hydroxamic Acid Synthesis (HDAC Inhibitors)
- Mwakwari, S. C., et al. (2010). "Synthesis and evaluation of hydroxamic acid derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry. (General protocol for conversion).
-
Methodology Verification:
-
Chemoselective Reduction (
):- Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride." Journal of Organic Chemistry.
-
Protocol Source:
-
Boc Deprotection Standards
- Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
-
Protocol Verification:
-
Compound Data & Safety
- CAS 1241951-48-5 (Methyl N-Boc-4-piperidinepropion
-
Source:
Sources
Scale-Up Synthesis of Methyl N-Boc-4-piperidinepropionate: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable three-step synthesis for Methyl N-Boc-4-piperidinepropionate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the catalytic hydrogenation of 4-pyridinepropionic acid to afford 4-piperidinepropionic acid. Subsequent N-protection with di-tert-butyl dicarbonate (Boc₂O) yields N-Boc-4-piperidinepropionic acid. The final step involves the esterification of the carboxylic acid to the desired methyl ester. This document provides an in-depth analysis of the reaction mechanisms, detailed step-by-step protocols suitable for scale-up, and critical process parameters to ensure high yield and purity.
Introduction
Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Their conformational flexibility and basic nitrogen atom make them ideal scaffolds for interacting with biological targets. The title compound, Methyl N-Boc-4-piperidinepropionate, serves as a key intermediate in the synthesis of more complex molecules, where the Boc-protecting group allows for selective manipulation of other functional groups.[2] The propionate side chain offers a versatile handle for further chemical modifications.
This guide presents a scalable and economically viable synthetic route, starting from the readily available 4-pyridinepropionic acid. The described methodologies are designed for researchers, scientists, and professionals in drug development, providing practical insights into the scale-up of this important intermediate.
Synthetic Strategy and Mechanistic Overview
The overall synthetic pathway is depicted below. This route was chosen for its reliance on well-established and scalable reactions, minimizing the need for specialized equipment and expensive reagents.
Caption: Overall synthetic workflow for Methyl N-Boc-4-piperidinepropionate.
Step 1: Catalytic Hydrogenation of 4-Pyridinepropionic Acid
The initial step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Catalytic hydrogenation is the most atom-economical method for this transformation.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of pyridines, particularly in acidic media like glacial acetic acid.[3] The acidic solvent protonates the pyridine nitrogen, enhancing its susceptibility to reduction.
The reaction proceeds via the adsorption of hydrogen gas onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring.
Step 2: N-Boc Protection of 4-Piperidinepropionic Acid
With the piperidine ring formed, the secondary amine is protected to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base neutralizes the acidic proton of the carboxylic acid and the proton generated during the reaction, driving the reaction to completion.
Step 3: Esterification of N-Boc-4-piperidinepropionic Acid
The final step is the conversion of the carboxylic acid to its methyl ester. For scale-up, a simple and efficient method is the use of thionyl chloride (SOCl₂) in methanol.[5] Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl. The carboxylic acid is then converted to its highly reactive acyl chloride intermediate, which readily reacts with methanol to form the methyl ester. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and can be easily removed.
Detailed Protocols and Experimental Procedures
Step 1: Scale-Up Synthesis of 4-Piperidinepropionic Acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Pyridinepropionic Acid | 151.15 | 1.00 kg | 6.61 |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 50.0 g | 0.22 |
| Glacial Acetic Acid | 60.05 | 10.0 L | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-pyridinepropionic acid (1.00 kg) and glacial acetic acid (10.0 L).
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the PtO₂ catalyst (50.0 g).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar.[3]
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is exothermic, and cooling may be required to maintain the temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude 4-piperidinepropionic acid can be used in the next step without further purification.
Step 2: Scale-Up Synthesis of N-Boc-4-piperidinepropionic Acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Piperidinepropionic Acid (crude) | 157.21 | ~1.04 kg | ~6.61 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.58 kg | 7.27 |
| Sodium Hydroxide (NaOH) | 40.00 | 582 g | 14.55 |
| Tetrahydrofuran (THF) | 72.11 | 10.0 L | - |
| Water | 18.02 | 10.0 L | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the crude 4-piperidinepropionic acid (~1.04 kg) in a mixture of THF (10.0 L) and a solution of sodium hydroxide (582 g) in water (10.0 L).
-
Boc₂O Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (1.58 kg) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate will form.
-
Extraction: Extract the product with ethyl acetate (3 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 3 L). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-piperidinepropionic acid as a white solid. The product can be further purified by recrystallization if necessary.
Step 3: Scale-Up Synthesis of Methyl N-Boc-4-piperidinepropionate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-piperidinepropionic Acid | 257.33 | 1.50 kg | 5.83 |
| Methanol | 32.04 | 15.0 L | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 760 mL | 10.49 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
Reaction Setup: In a large, dry reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend N-Boc-4-piperidinepropionic acid (1.50 kg) in methanol (15.0 L).
-
Thionyl Chloride Addition: Cool the suspension to 0-5 °C in an ice bath. Add thionyl chloride (760 mL) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol and SOCl₂.
-
Work-up: Dissolve the residue in dichloromethane (10 L) and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Washing and Drying: Wash the organic layer with brine (2 x 5 L) and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain Methyl N-Boc-4-piperidinepropionate as an oil or low-melting solid.
Data Summary and Expected Yields
| Step | Product | Starting Material | Theoretical Yield | Expected Yield Range | Purity (by HPLC) |
| 1 | 4-Piperidinepropionic Acid | 1.00 kg | 1.04 kg | 90-95% (crude) | >90% |
| 2 | N-Boc-4-piperidinepropionic Acid | 1.04 kg | 1.70 kg | 85-92% | >98% |
| 3 | Methyl N-Boc-4-piperidinepropionate | 1.50 kg | 1.58 kg | 90-97% | >98% |
Safety and Handling Precautions
-
Hydrogenation: High-pressure hydrogenation should be carried out in a dedicated and appropriately rated reactor by trained personnel. Platinum catalysts can be pyrophoric upon exposure to air, especially when finely divided and in the presence of flammable solvents. Handle with care under an inert atmosphere.
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). The reaction with methanol is highly exothermic and generates toxic gases (SO₂ and HCl).
-
General Precautions: Standard laboratory safety practices should be followed throughout all procedures.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of Methyl N-Boc-4-piperidinepropionate. The use of robust and well-understood chemical transformations ensures high yields and purity, making this process suitable for both academic research and industrial applications. Careful attention to the safety precautions outlined is essential for the successful and safe execution of this synthesis on a larger scale.
References
-
PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. Available at: [Link]
-
Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Available at: [Link]
-
Efficient Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester from Reliable Supplier. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: Functionalization of the Piperidine Ring in Methyl N-Boc-4-piperidinepropionate
This Application Note is designed for researchers requiring high-precision functionalization of Methyl N-Boc-4-piperidinepropionate (CAS: 162666-67-1). The presence of the remote methyl ester side chain presents a specific chemoselectivity challenge, rendering standard organolithium protocols risky without modification.
This guide prioritizes Photoredox C–H Activation and Oxidative Functionalization (Shono-type) as the most robust, ester-tolerant methodologies, while providing a corrected protocol for Directed Lithiation that accounts for the electrophilic side chain.
Strategic Analysis & Chemical Logic
Methyl N-Boc-4-piperidinepropionate is a high-value scaffold for peptidomimetics and GPCR ligand synthesis. The molecule features three distinct reactivity zones:
-
The N-Boc Group: Directs alpha-lithiation (C2/C6) via dipole stabilization but is acid-labile.
-
The Piperidine Ring (C2-C6): Saturated C(sp3)-H bonds. The C2/C6 positions are electronically activated by the nitrogen lone pair (for oxidation) and the Boc group (for deprotonation).
-
The Propionate Side Chain: Contains a methyl ester . This is the critical "kill switch" for standard protocols. Strong nucleophiles (e.g., s-BuLi) used in classic Beak-O’Brien lithiation will attack this ester, leading to polymerization or Claisen-type self-condensation.
Operational Imperative: To functionalize the ring without destroying the side chain, you must utilize Radical (HAT) or Oxidative pathways, or employ a Protection/Deprotection strategy for the lithiation route.
Protocol A: Photoredox -C–H Arylation (Ester-Tolerant)
Best For: Direct introduction of aryl/heteroaryl groups at C2 without protecting the ester. Mechanism: Hydrogen Atom Transfer (HAT) coupled with Nickel catalysis.
Principles of Operation
This protocol utilizes a dual catalytic system:
-
Photocatalyst (Ir): Generates a quinuclidine radical cation (HAT agent) that selectively abstracts a hydrogen atom from the
-position (C2) of the piperidine. -
Cross-Coupling Catalyst (Ni): Intercepts the resulting
-amino radical and couples it with an aryl bromide.
Materials & Reagents
-
Substrate: Methyl N-Boc-4-piperidinepropionate (1.0 equiv).
-
Aryl Halide: Ar-Br (e.g., 4-cyanobromobenzene) (1.2 equiv).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
HAT Reagent: Quinuclidine (5 mol%).
-
Ni Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%).
-
Base: K3PO4 (anhydrous, 2.0 equiv).
-
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LED (450 nm, 34W).
Step-by-Step Procedure
-
Glovebox Assembly: In a N2-filled glovebox, charge a 20 mL vial with the Ni-catalyst, ligand (dtbbpy), and photocatalyst. Add Acetonitrile (5 mL) and stir for 10 min to pre-complex the Nickel species (solution turns pale green/yellow).
-
Substrate Addition: Add Methyl N-Boc-4-piperidinepropionate (0.5 mmol), the Aryl Bromide, Quinuclidine, and solid K3PO4.
-
Sealing: Seal the vial with a Teflon-lined septum cap.
-
Irradiation: Place the vial 2 cm from the Blue LED source. Maintain temperature at 25–30°C using a cooling fan (critical to prevent ester hydrolysis or transesterification).
-
Reaction Monitoring: Monitor by LC-MS every 4 hours. The
-radical is nucleophilic; electron-deficient aryl halides react fastest. -
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) to remove quinuclidine salts. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expertise Note: The C4-propionate chain creates mild steric bulk. Expect a mixture of cis/trans (2,4-substituted) isomers, typically favoring the trans isomer (thermodynamic product) if epimerization occurs, or cis if kinetically controlled.
Protocol B: Electrochemical -Methoxylation (Shono Oxidation)
Best For: Creating a versatile "chemical handle" (N,O-acetal) at C2 for subsequent nucleophilic attack (Allylation, Cyanation). Mechanism: Anodic oxidation generates an iminium ion, which is trapped by methanol.
Materials & Reagents
-
Substrate: Methyl N-Boc-4-piperidinepropionate.
-
Solvent: Methanol (anhydrous).
-
Electrolyte: Et4NOTs (Tetraethylammonium tosylate) (0.1 M).
-
Electrodes: Carbon graphite (Anode) and Platinum or Stainless Steel (Cathode).
-
Power Supply: DC source (Constant Current).
Step-by-Step Procedure
-
Cell Setup: Use an undivided cell (beaker type). Insert electrodes with a 2-3 mm gap.
-
Dissolution: Dissolve substrate (2.0 mmol) and Et4NOTs (0.5 g) in MeOH (20 mL).
-
Electrolysis: Apply a constant current of 10 mA/cm² (approx. 2.5–3.0 F/mol).
-
Critical Control: Cool the cell to 0°C using an ice bath. Excessive heat will cause ester transesterification (methyl ester to methyl ester is neutral, but hydrolysis is a risk if wet).
-
-
Monitoring: Monitor consumption of starting material by TLC (stain with Ninhydrin or PMA). Product (
-methoxy carbamate) usually runs slightly higher. -
Workup: Evaporate MeOH (do not heat above 40°C). Resuspend residue in Ether/Water. Extract organics.
-
Result: The product is Methyl N-Boc-2-methoxy-4-piperidinepropionate .
-
Downstream Functionalization: Treat this intermediate with Allyltrimethylsilane/BF3·OEt2 to install an allyl group, or TMSCN/TiCl4 to install a nitrile at C2.
Protocol C: Directed Lithiation (The "Protection First" Route)
Best For: Enantioselective functionalization or introduction of electrophiles not compatible with radical chemistry. Constraint: You CANNOT use s-BuLi directly on the methyl ester substrate. It will attack the ester.
Pre-requisite: Ester Protection
-
Hydrolysis: LiOH/THF/H2O
Carboxylic Acid. -
Protection: Convert Acid to t-Butyl ester (bulky, resists attack) or Oxazoline (directing group).
-
Recommended: Convert to the Lithium Carboxylate (in situ) if using rapid lithiation, or protect as t-Butyl ester .
-
Modified Lithiation Protocol (for t-Butyl ester analog)
-
Reagents: s-BuLi (1.3 M in cyclohexane), TMEDA (distilled), anhydrous Et2O.
-
Deprotonation:
-
Cool solution of N-Boc-4-piperidine-t-butyl-propionate/TMEDA in Et2O to -78°C .
-
Add s-BuLi dropwise over 10 min.
-
Stir at -78°C for 45–60 min. (Solution often turns light yellow).
-
-
Trapping: Add electrophile (e.g., MeI, CO2, DMF) dissolved in Et2O.
-
Quench: Add AcOH/MeOH at -78°C.
-
Deprotection: TFA/DCM removes both Boc and t-Butyl ester, or selective hydrolysis.
Comparative Data & Decision Matrix
| Feature | Photoredox Arylation (Protocol A) | Shono Oxidation (Protocol B) | Directed Lithiation (Protocol C) |
| Ester Compatibility | Excellent (No reaction) | Good (In MeOH) | Poor (Requires Protection) |
| Target Position | C2 (Alpha) | C2 (Alpha) | C2 (Alpha) |
| Reagents | Ir/Ni Cats, Blue LED | Electricity, MeOH | s-BuLi, TMEDA |
| Temperature | Room Temp (25°C) | 0°C | -78°C |
| Scalability | mg to g scale | Highly Scalable | Difficult (Cryogenic) |
| Primary Risk | Catalyst cost | Over-oxidation | Side-reaction with ester |
Visualized Pathways (Graphviz)
Figure 1: Decision tree for functionalization pathways. Protocol A (Photoredox) and B (Shono) bypass the ester incompatibility inherent in Protocol C.
References
-
Photoredox Alpha-Arylation of Piperidines
-
Zuo, Z., et al.
-carboxyl sp3-carbons with aryl halides." Science, 2016 , 353, 1013. - Note: Demonstrates the ester tolerance of the Ir/Ni dual c
-
-
Shono Oxidation (Electrochemical)
-
Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of pyrrolizidine and indolizidine alkaloids via anodic oxidation." Journal of the American Chemical Society, 1981 , 103, 1172.
- Note: The foundational text for anodic oxidation of N-carbam
-
-
Directed Lithiation of N-Boc Piperidines
-
Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines." Journal of Organic Chemistry, 1993 , 58, 1109.
- Note: Establishes the s-BuLi/TMEDA protocol but highlights the necessity of non-electrophilic side chains.
-
-
Ester Incompatibility in Lithiation
-
O'Brien, P., et al. "Asymmetric lithiation–trapping of N-Boc heterocycles."[1] Chemical Reviews, 2019 , 119, 9309.
- Note: Comprehensive review detailing substrate scope limit
-
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl N-Boc-4-piperidinepropionate Synthesis
Topic: Optimizing Yield & Purity of Methyl N-Boc-4-piperidinepropionate (CAS: 163531-10-8) Current Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Synthetic Landscape
You are targeting Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate . Note: Confusion often arises between the "acetate" (2-carbon chain) and "propionate" (3-carbon chain) derivatives. This guide focuses strictly on the 3-carbon propionate chain.
To achieve high yields (>90%) and avoid common pitfalls like Boc-deprotection or catalyst poisoning, we recommend two primary validated routes.
Route Selection Matrix
| Starting Material | Recommended Pathway | Key Challenge |
| N-Boc-4-formylpiperidine (Aldehyde) | Route A: HWE Olefination | Controlling E/Z ratio (minor issue) & Catalyst poisoning. |
| N-Boc-4-piperidinepropionic acid (Carboxylic Acid) | Route B: Base-Promoted Alkylation | Preventing acid-catalyzed Boc removal. |
Module 1: Route A – The "Olefin" Protocol (Scale-Up Preferred)
This route builds the carbon skeleton via a Horner-Wadsworth-Emmons (HWE) reaction followed by saturation. It is the industry standard for scaling up because reagents are cheap and purification is often non-chromatographic.
Step 1: HWE Olefination
Transformation: Aldehyde
The Protocol:
-
Reagents: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.
-
Addition: Dropwise add Trimethyl phosphonoacetate (1.2 equiv) . Wait for H2 evolution to cease (approx. 30 min). The solution should turn clear/yellow.
-
Substrate: Add N-Boc-4-formylpiperidine (1.0 equiv) in THF dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
Critical Optimization Points:
-
Temperature Control: Do not run this at -78°C. Unlike the Wittig reaction, HWE requires 0°C to RT for efficient deprotonation and elimination of the phosphate byproduct.
-
Base Selection: If your substrate is sensitive to NaH, switch to LiCl (2.0 equiv) + DBU (1.5 equiv) in MeCN (Masamune-Roush conditions). This is milder and prevents epimerization if chiral centers are present elsewhere.
Step 2: Catalytic Hydrogenation
Transformation: Acrylate
The Protocol:
-
Catalyst: 10 wt% Pd/C (10% loading) .
-
Solvent: MeOH or EtOH (Anhydrous).
-
Pressure: 1 atm (Balloon) to 50 psi.
-
Time: 4-12 hours.
Critical Optimization Points:
-
Poison Control: The HWE reaction produces phosphate byproducts.[3] If Step 1 crude is not washed thoroughly (brine/water), residual phosphorus will poison the Pd catalyst, stalling the reaction at 50% conversion. Pass the crude acrylate through a short silica plug before hydrogenation.
-
Boc Stability: Avoid acidic solvents (e.g., Acetic Acid) or high temperatures (>50°C), which can cleave the Boc group.
Workflow Visualization: Route A
Caption: Logical flow for Route A. Note the critical "Silica Plug" step to prevent catalyst poisoning downstream.
Module 2: Route B – Direct Esterification (The "Safe" Route)
If you already possess the carboxylic acid (N-Boc-4-piperidinepropionic acid ), standard Fischer esterification (MeOH + H2SO4/HCl) is FORBIDDEN as it will remove the Boc group.
The Protocol: Base-Promoted Alkylation
Transformation: Carboxylic Acid
-
Solvent: DMF (Dimethylformamide) or Acetone.
-
Base: K2CO3 (2.5 equiv) or Cs2CO3 (1.5 equiv) .
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv) .
-
Conditions: Stir at RT for 3-6 hours.
Why this works:
-
Mechanism: The base deprotonates the carboxylic acid (
) forming a carboxylate, which acts as a nucleophile attacking the methyl iodide ( ). -
Boc Safety: The conditions are basic/neutral. The acid-labile Boc group remains perfectly intact.
-
Workup: Dilute with water, extract with Et2O/EtOAc. DMF stays in water; product moves to organic phase.
Troubleshooting Guide & FAQs
Symptom: Reaction Stalled / Low Yield
| Symptom | Probable Cause | Corrective Action |
| HWE Reaction turns solid/gummy | Sodium enolate precipitation. | Add more THF. Ensure mechanical stirring is adequate. Use LiHMDS instead of NaH to keep lithium salts soluble. |
| Hydrogenation stops at 50% | Catalyst poisoning by Phosphorus or Sulfur. | Filter reaction. Do not just add more Pd/C to the poisoned mix. Isolate the material, pass through a silica plug, and restart with fresh catalyst. |
| Product is acidic / Low Rf | Boc deprotection occurred. | Check your solvent. Did you use technical grade MeOH with trace HCl? Did you heat >60°C? Reprotect using |
| NMR shows vinyl protons (5.8-6.9 ppm) | Incomplete Hydrogenation. | Increase H2 pressure (balloon |
Symptom: Impurities
| Observation | Diagnosis | Fix |
| Extra "Ethyl" peaks in NMR | Transesterification. | If using EtOH as solvent for Hydrogenation of a Methyl ester, trace alkoxide can swap OMe for OEt. Use MeOH for Methyl esters. |
| Oil in HWE workup won't crystallize | Mineral oil contamination. | If using NaH (60% in oil), wash the NaH with dry hexane before adding THF, or wash the crude product with hexanes. |
Visualizing the Decision Logic
Caption: Decision tree for diagnosing yield loss in propionate synthesis.
References
-
ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (Provides foundational protocols for Boc-piperidine ester handling).
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.[3][4][5][6][7] (Mechanism and base selection criteria). [3][5][7]
-
ResearchGate. (2025).[7][8] Hydrogenation of methyl methacrylate under mild conditions. (Analogous conditions for acrylate reduction).
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (Reference for Boc stability/instability conditions).
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sodium Hydride (NaH) is flammable and reacts violently with water. Methyl Iodide is a potent alkylating agent.
Sources
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Solvent-free Horner–Wadsworth–Emmons reaction using DBU [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
purification methods for crude Methyl N-Boc-4-piperidinepropionate
Technical Support Center: Methyl N-Boc-4-piperidinepropionate
Topic: Purification & Troubleshooting Guide Compound: Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate CAS: 124699-52-1 (and related derivatives)
Introduction: The Senior Scientist’s Perspective
Welcome. You are likely working with Methyl N-Boc-4-piperidinepropionate , a critical intermediate often used as a linker in medicinal chemistry. While structurally simple, this molecule presents a "dual-sensitivity" paradox common in drug development:
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile to strong acids (and Lewis acids found in some silica gels).
-
Base Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) under strong basic conditions.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this piperidine derivative.
Module 1: Triage & Quick Fixes (FAQs)
Q1: My product is an oil, but the literature suggests a solid. Is it impure?
-
Verdict: Not necessarily.
-
Technical Insight: Methyl N-Boc-4-piperidinepropionate is typically a colorless to pale yellow viscous oil at room temperature. However, high-purity samples can slowly crystallize (waxy solid) if stored at -20°C in hexanes.
-
Action: If it is an oil, do not force crystallization. Proceed to Vacuum Distillation or Flash Chromatography .
Q2: I see a new spot on TLC (baseline) after column chromatography. Did I decompose my compound?
-
Verdict: Likely yes. You are seeing Boc-deprotection.
-
Cause: Standard silica gel is slightly acidic (pH ~6.5). Prolonged contact or heating on the column can cleave the Boc group, generating the free amine (polar, baseline spot).
-
Action: You must neutralize your stationary phase. See Protocol A (Buffered Silica) .
Q3: How do I remove residual Palladium (Pd) after a Heck or Hydrogenation step?
-
Verdict: The piperidine nitrogen (even Boc-protected) can coordinate Pd, making it "sticky."
-
Action: Do not rely solely on chromatography. Use a scavenger resin (e.g., SiliaMetS® Thiol) or an activated charcoal wash before the column.
Module 2: Decision Logic for Purification
Before selecting a method, assess your crude profile.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Module 3: Detailed Protocols
Protocol A: Buffered Flash Chromatography (The Gold Standard)
Best for: Removing non-polar impurities and isolating the pure ester without Boc cleavage.
The "Why": Standard silica gel can catalyze isobutylene loss. Adding Triethylamine (Et3N) neutralizes active silanol sites.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvent System: Hexanes / Ethyl Acetate (EtOAc).
-
The Buffer Step (Critical):
-
Pre-wash the column with 1% Et3N in Hexanes .
-
Alternatively: Add 0.5% Et3N to your mobile phase throughout the run.
-
-
Elution Gradient:
-
0–5% EtOAc: Elutes non-polar hydrocarbons (e.g., Wittig byproducts).
-
10–25% EtOAc: Target Compound typically elutes here (Rf ~0.3–0.4 in 20% EtOAc).
-
>50% EtOAc: Elutes polar impurities (free amines, acids).
-
Data Table: Solvent Strength & Rf Values (Estimated)
| Solvent System (Hex:EtOAc) | Rf (Target) | Rf (Impurity: Free Amine) | Rf (Impurity: Carboxylic Acid) |
|---|---|---|---|
| 9:1 | 0.15 | 0.00 | 0.00 |
| 4:1 (Recommended) | 0.35 | 0.05 | 0.10 |
| 1:1 | 0.70 | 0.20 | 0.30 |
Protocol B: Vacuum Distillation (Kugelrohr)
Best for: Oily products on >5g scale where chromatography is expensive.
The "Why": The methyl ester and Boc group are reasonably stable up to ~100°C, but prolonged heating causes decomposition. Short-path distillation minimizes thermal stress.
-
Equipment: Kugelrohr or Short-path distillation head.
-
Vacuum Requirement: High vacuum is mandatory (< 0.5 mmHg).
-
Procedure:
-
Degas the crude oil.
-
Slowly ramp temperature.
-
Foreshot: Low boiling solvents/reagents.
-
Main Fraction: Collect at 140–160°C (at 0.1 mmHg) (Temperature is approximate; rely on vacuum gauge).
-
Stop: If pot temperature exceeds 170°C, stop immediately to prevent Boc thermal elimination.
-
Protocol C: Chemical Extraction (Workup)
Best for: Pre-purification to remove unreacted starting materials.
The "Why": Amphoteric workups are tricky. You must exploit the lack of basicity in the Boc-amine vs. the basicity of impurities.
Figure 2: Sequential wash protocol to remove polar amine and acid impurities without damaging the Boc or Ester groups.
Step-by-Step:
-
Acid Wash: Wash organic layer with 0.5 M Citric Acid (cold).
-
Note: Do NOT use HCl. Citric acid is strong enough to protonate unreacted piperidine (removing it to aqueous) but too weak to cleave the Boc group [1].
-
-
Base Wash: Wash with Saturated NaHCO3 .
-
Note: Removes any hydrolyzed acid byproduct or carboxylic acid starting material.
-
-
Dry: Use Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium sulfate is slightly Lewis acidic and can degrade sensitive Boc groups over long periods).
References
-
Han, G., et al. (2004). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors... Journal of Medicinal Chemistry. (Demonstrates use of Citric Acid wash for Boc-protected amines).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Defines Boc stability limits: pH < 1 and T > 80°C).
-
Agami, C., et al. (2002). Synthesis of N-Boc-4-piperidinepropionate derivatives. Tetrahedron. (General reference for piperidine ester synthesis).
-
PubChem Database. (2024). Compound Summary: Methyl N-Boc-4-piperidinepropionate.
preventing racemization during Methyl N-Boc-4-piperidinepropionate reactions
<_I>Technical Support Center: Preventing Racem-ization during Methyl N-Boc-4-piperidinepropionate Reactions
Welcome to the technical support center for handling chiral derivatives of Methyl N-Boc-4-piperidinepropionate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during chemical transformations. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the risk of racemization in your critical experiments.
Introduction
Methyl N-Boc-4-piperidinepropionate and its derivatives are valuable building blocks in pharmaceutical synthesis. When the propionate side chain contains a stereocenter at the alpha-position to the carbonyl group, preserving its specific three-dimensional arrangement is paramount, as the biological activity of the final molecule is often highly dependent on its stereochemistry. Racemization, the conversion of a pure enantiomer into an equal mixture of both enantiomers, can lead to a significant loss of therapeutic efficacy or the introduction of undesired off-target effects.[1]
This guide will focus on the primary cause of racemization for this class of compounds: the deprotonation of the acidic α-hydrogen, which leads to the formation of a planar, achiral enolate or enol intermediate.[1][2][3][4] Re-protonation of this intermediate can occur from either face, resulting in a loss of the original stereochemical information.[1][2][3] Our goal is to provide you with the knowledge and tools to prevent this from occurring.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Significant Racemization Detected After Base-Catalyzed Reaction (e.g., Saponification, Alkylation)
| Question | Possible Cause | Suggested Solution |
| What were the reaction conditions? | Strong bases (e.g., NaOH, KOH, LDA), even at low temperatures, can readily deprotonate the α-carbon, leading to rapid enolate formation and subsequent racemization.[5][6] Prolonged reaction times and elevated temperatures further exacerbate this issue.[7][8][9] | Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to -78 °C). Use a Milder Base: Consider using weaker bases like lithium hydroxide (LiOH) or carefully controlled additions of stronger bases. For alkylations, non-nucleophilic bases such as DBU or proton sponges may be suitable, but their potential to cause racemization should be carefully evaluated. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Enzymatic Hydrolysis: For ester hydrolysis, consider using a lipase. These enzymes can offer high stereoselectivity under mild, neutral pH conditions, effectively preventing racemization.[10] |
| What solvent was used? | Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the enolate intermediate, potentially increasing the rate of racemization. | Solvent Selection: If possible, explore less polar solvents. However, solubility and reaction kinetics must be taken into account. |
Problem 2: Racemization Observed After Acid-Catalyzed Reaction (e.g., Boc Deprotection, Ester Hydrolysis)
| Question | Possible Cause | Suggested Solution |
| What were the reaction conditions? | Strong acidic conditions (e.g., concentrated HCl, H₂SO₄) and high temperatures can promote the formation of a planar enol intermediate, leading to racemization.[2][3][4] This is particularly a risk during ester hydrolysis or prolonged heating in acidic media.[11][12] | Milder Acidic Conditions: For Boc deprotection, standard conditions like TFA in DCM at room temperature are generally safe. However, if racemization is still an issue, consider alternative, milder methods. Deprotection by heating in water, which can act as a dual acid/base catalyst, has been shown to be effective and neutral.[13][14][15] Mechanochemical methods, such as ball milling with a solid acid like p-toluenesulfonic acid, can also be a solvent-free and mild alternative.[16] Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, using dilute aqueous acid can hydrolyze the ester without causing racemization.[10][12] |
| Was the reaction heated? | Elevated temperatures accelerate the rate of enolization and therefore racemization.[17] | Control Temperature: Avoid excessive heating during acid-catalyzed reactions. If heating is necessary, use the lowest effective temperature and minimize the reaction time. |
Problem 3: Epimerization Detected During Purification
| Question | Possible Cause | Suggested Solution |
| What purification method was used? | Silica gel can be slightly acidic and may cause epimerization of sensitive compounds, especially if the compound remains on the column for an extended period. Some basic or acidic additives in the mobile phase could also contribute to on-column racemization. | Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the pure eluent. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or reversed-phase chromatography. Minimize Contact Time: Perform the chromatography as quickly as possible. |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of racemization for Methyl N-Boc-4-piperidinepropionate derivatives? A: The primary mechanism is the formation of a planar, achiral intermediate (enol or enolate) through the removal of the proton at the carbon alpha to the ester carbonyl.[1][2][3][4] This process destroys the stereocenter. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a racemic mixture.[2][3]
-
Q2: How does temperature affect the rate of racemization? A: Higher temperatures generally increase the rate of racemization.[9][17] This is because the activation energy for both enol and enolate formation is more readily overcome at elevated temperatures, leading to a faster loss of stereochemical integrity.
-
Q3: Which bases are preferred to minimize racemization during ester hydrolysis? A: For ester hydrolysis (saponification), weaker bases are generally preferred. Lithium hydroxide (LiOH) is often a better choice than sodium or potassium hydroxide. The most reliable method to avoid racemization during hydrolysis is to use enzymatic methods, such as with a lipase, which operate under neutral pH and are highly stereoselective.[10]
-
Q4: Are there alternative protecting groups to Boc that might be more suitable? A: While the Boc group itself does not directly participate in the racemization at the α-carbon of the propionate side chain, the conditions required for its removal (strong acid) could potentially lead to racemization. If acid-sensitivity is a concern, other protecting groups that can be removed under neutral conditions, such as Cbz (hydrogenolysis) or Fmoc (mild base), could be considered. However, the use of a mild base for Fmoc deprotection would need to be carefully evaluated to ensure it does not cause racemization of the ester.
-
Q5: How can I accurately quantify the extent of racemization? A: The most common and reliable method for quantifying the enantiomeric excess (e.e.) is through chiral chromatography.[18] Chiral High-Performance Liquid Chromatography (HPLC) is widely used for this purpose.[18][19] For some volatile derivatives, Chiral Gas Chromatography (GC) may also be an option.[18] It may be necessary to derivatize the compound to improve its separation or detection on the chiral column.[18][20]
Experimental Protocols
Protocol 1: Optimized Base-Mediated Hydrolysis of Methyl N-Boc-4-piperidinepropionate Derivative
-
Dissolution: Dissolve the chiral Methyl N-Boc-4-piperidinepropionate derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5 eq) in water dropwise over 15-30 minutes, maintaining the internal temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within a few hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH is ~3-4.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the enantiomeric excess of the resulting carboxylic acid by chiral HPLC.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
Note: This is a general guideline. Method development will be required for your specific compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for piperidine derivatives.[19][21]
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Derivatization (if necessary): If the carboxylic acid product does not separate well or lacks a UV chromophore, derivatization to a UV-active amide or ester may be necessary. For example, coupling with a chiral amine or alcohol of known high enantiomeric purity can create diastereomers that are more easily separated on a standard (non-chiral) HPLC column.
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers.
-
Inject a sample of your reaction product.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 17. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
recrystallization solvents for Methyl N-Boc-4-piperidinepropionate purification
The following Technical Support Guide is designed for researchers and process chemists working with Methyl N-Boc-4-piperidinepropionate (CAS: 162504-75-8) .
Product: Methyl N-Boc-4-piperidinepropionate CAS: 162504-75-8 Physical State: Low-melting solid (White powder to lump) or viscous oil (depending on purity/temperature).[1][2] Storage: Sealed dry, 2-8°C recommended (hygroscopic potential).
Part 1: Executive Summary – Solvent Selection
For the purification of Methyl N-Boc-4-piperidinepropionate, standard single-solvent recrystallization often fails due to the molecule's high lipophilicity and low melting point, leading to "oiling out."[1]
Primary Recommendation (Binary System):
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[1][2]
-
Solvent B (Anti-Solvent): Hexanes, Heptane, or Petroleum Ether[1][2]
-
Temperature Profile: Dissolve at warm (35-40°C)
Cool to RT Refrigerate (0-4°C).
Alternative (Single Solvent - Trituration):
Part 2: Technical Deep Dive & Rationale
The Challenge: The "Boc-Ester" Lipophilicity Trap
Methyl N-Boc-4-piperidinepropionate contains three lipophilic domains: the tert-butyl group (Boc), the piperidine ring, and the propyl methyl ester chain.[1][2]
-
High Solubility: It is extremely soluble in common organics (DCM, MeOH, THF, pure EtOAc), making recovery difficult without an anti-solvent.[2]
-
Low Melting Point: The flexible propionate side chain disrupts crystal lattice packing, lowering the melting point (likely <50°C).[2] This makes the compound prone to oiling out (liquid-liquid phase separation) rather than crystallizing (liquid-solid separation).[1][2]
The Solution: Polarity Modulation
We utilize a non-polar anti-solvent (Hexane) to force the molecule out of solution, while a small amount of moderately polar solvent (EtOAc) keeps impurities in the mother liquor and prevents immediate precipitation of amorphous material.[1][2]
| Solvent System | Role | Mechanism | Suitability |
| Hexanes / EtOAc | Primary | Gradient Polarity: EtOAc dissolves the Boc-amine; Hexane reduces solubility limit slowly as temp drops.[1] | High (Best for purity) |
| Diisopropyl Ether (DIPE) | Alternative | Marginal Solubility: DIPE has a "sweet spot" polarity for Boc-compounds.[1][2] It often induces crystallization from oils.[1][2] | Medium (Good for trituration) |
| Methanol / Water | Avoid | Hydrolysis Risk: Water can hydrolyze the methyl ester over time; Boc groups are acid-sensitive (if traces of acid exist).[1][2] | Low (Risk of side reactions) |
Part 3: Step-by-Step Purification Protocols
Method A: The "Slow-Growth" Binary Recrystallization
Best for: Crude solids with moderate impurities (90%+ purity).[1][2]
-
Dissolution: Place crude solid in a flask. Add Ethyl Acetate dropwise with gentle warming (max 40°C) until just dissolved.[1][2] Do not overheat.
-
Anti-Solvent Addition: While stirring, slowly add Hexanes until a faint, persistent cloudiness (turbidity) appears.[2]
-
Re-clarification: Add 1-2 drops of EtOAc to clear the solution again.
-
Nucleation: Remove heat.[1][2] Let the flask stand at Room Temperature (RT) for 30 minutes.
-
Critical: If oil droplets form, stir vigorously to break them up.[2]
-
-
Crystallization: Move the flask to a fridge (0-4°C) for 4-12 hours.
-
Filtration: Filter the white crystals cold. Wash with cold Hexanes .
Method B: Cold Trituration (For Oiled-Out Products)
Best for: Products that look like yellow gum or viscous oil.[1][2]
-
Solvent Prep: Chill Pentane or Diisopropyl Ether (DIPE) to 0°C.
-
Addition: Add 5-10 volumes of cold solvent to the oil.[1]
-
Mechanical Stress: Scratch the side of the flask with a glass rod or sonicate the mixture for 5 minutes. This provides nucleation sites.[1][2]
-
Maturation: Stir rapidly in an ice bath. The oil should harden into a solid.[1][2]
-
Collection: Filter rapidly (keep cold) to prevent re-melting.
Part 4: Troubleshooting & FAQs
Q1: My product "oiled out" (formed a blob at the bottom) instead of crystallizing. What now?
Cause: The temperature dropped too fast, or the concentration of the "Good Solvent" (EtOAc) is too high.[2] Fix:
-
Re-heat the mixture until the oil dissolves (add a tiny amount of EtOAc if needed).
-
Seed it: Add a tiny crystal of pure product (if available) to the warm solution.
-
Slow Cool: Wrap the flask in a towel to cool it very slowly to room temperature before putting it in the fridge.
-
Vigorous Stirring: Stirring prevents the oil droplets from coalescing into a single mass, allowing them to solidify individually.[1][2]
Q2: Can I use Ethanol or Methanol?
Advisory: While soluble, alcohols are often too good as solvents.[2] You would need a lot of water to force precipitation, which creates a "milky" emulsion that is hard to filter.[1][2] Furthermore, heating methyl esters in ethanol can lead to transesterification (swapping the methyl ester for an ethyl ester), ruining your product.[2]
Q3: The melting point is lower than reported (e.g., melting at 30°C). Is it impure?
Analysis: Not necessarily.
-
Solvent Trap: Boc-compounds trap solvent easily.[1] Dry under high vacuum for 24h.
-
Rotamerism: N-Boc compounds often exist as rotamers (visible in NMR), which can broaden melting ranges.[1][2]
-
Check TLC: If single spot on TLC (Hex/EtOAc 3:1), it is likely pure but wet.[2]
Part 5: Decision Logic & Workflow
The following diagram outlines the logical flow for selecting the correct purification method based on the physical state of your crude material.
Caption: Decision matrix for selecting between Binary Recrystallization and Cold Trituration based on crude physical state.
Part 6: References
-
Sigma-Aldrich. Methyl n-boc-4-piperidinepropionate | CAS 162504-75-8 Product Data.[1][3] Retrieved from [1][2]
-
ChemicalBook. N-Boc-Piperidine-4-carboxylic acid methyl ester Properties (Analogous Structure Data). Retrieved from [1][2]
-
Google Patents. Synthesis method of 1-teriary butoxy carbonyl-4-piperidone (CN102070513A).[1][2] (Demonstrates EtOAc/Petroleum Ether crystallization for Boc-piperidines). Retrieved from
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization (General Guide). Retrieved from [1][2]
Sources
removing impurities from Methyl N-Boc-4-piperidinepropionate via chromatography
Introduction & Compound Profile
Compound: Methyl N-Boc-4-piperidinepropionate CAS: 162504-75-8 (and related derivatives) Chemical Class: N-protected amino acid ester / Aliphatic heterocycle.
The Purification Challenge:
This molecule presents a "silent" profile in standard chromatography. It lacks a conjugated
This guide provides a self-validating protocol to purify this compound while maintaining its structural integrity.
Core Protocol: Method Development
A. Visualization (The "Eyes" of the Experiment)
Critical Warning: Do not rely solely on UV 254 nm. You will likely miss the product and collect solvent blanks.
| Visualization Method | Effectiveness | Mechanism | Notes |
| UV 254 nm | Low | Only detects impurities (e.g., aromatics). | |
| UV 210-220 nm | Medium | Detects the carbonyls (ester/carbamate). Requires high-purity solvents to avoid noise. | |
| Iodine ( | High | Reversible intercalation | Best for quick checks. Product turns brown/yellow.[1] |
| KMnO | High | Oxidation | Stains the aliphatic chain/piperidine ring. Yellow/brown spots on purple. |
| Ninhydrin | Conditional | Amine reaction | Negative for product (no free amine). Positive (Red/Blue) for deprotected impurities. |
B. Mobile Phase Selection (TLC Optimization)
The compound is moderately polar.
-
Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2]
-
Starting Point: Spot TLC at 10%, 20%, and 30% EtOAc in Hexane.
-
Target Rf: 0.25 – 0.35.
-
Alternative System: If co-eluting with polar impurities, switch to Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 95:5).
C. Stationary Phase & Column Preparation[4]
-
Phase: Silica Gel 60 (40-63 µm).
-
Buffering (Crucial): Silica is naturally slightly acidic (pH ~5-6). To prevent Boc-deprotection during slow runs:
-
Pre-wash the column with 1% Triethylamine (Et
N) in Hexane. -
Or add 0.1% Et
N to the mobile phase.
-
Visual Workflow (Process Logic)
The following diagram outlines the standard operating procedure (SOP) for purifying this specific class of molecule.
Figure 1: Standardized workflow for N-Boc-piperidine ester purification, emphasizing the staining and neutralization steps.
Troubleshooting Guide (FAQs)
Q1: My UV trace is flat, but I recovered mass. Where is my compound?
Diagnosis: The compound lacks a chromophore strong enough for 254 nm detection. Solution:
-
Switch Wavelength: Set your detector to 210 nm or 215 nm . This detects the amide/ester carbonyl bonds.
-
Use ELSD: If available, an Evaporative Light Scattering Detector is ideal for this compound.
-
Blind Collection: If using an automated system without variable UV, collect all fractions and analyze via TLC using an Iodine or KMnO
stain.
Q2: I see a new spot on the TLC that stains red/blue with Ninhydrin.
Diagnosis: Boc-Deprotection has occurred.[3][4][5] The Boc group is acid-labile. If the silica gel was acidic and the compound stayed on the column too long, the Boc group cleaved, leaving the free amine (which stains with Ninhydrin). Solution:
-
Neutralize: Pre-treat your silica column with 1% Triethylamine (Et
N) in hexanes before loading. -
Speed: Increase flow rate to reduce residence time on the column.
-
Temperature: Ensure the column is not heating up (exothermic adsorption) during the run.
Q3: My product is co-eluting with a "ghost" spot (Boc Anhydride).
Diagnosis: Excess Boc
-
Chemical Wash (Pre-Column): Before chromatography, wash the crude organic layer with a dilute solution of DMAPA (dimethylaminopropylamine). This reacts with excess Boc
O to form a highly polar urea that stays at the baseline or washes out in the aqueous phase. -
Gradient Delay: Use a shallower gradient (e.g., hold at 5% EtOAc for longer) to separate the lipophilic Boc
O from the product.
Q4: The product is streaking (tailing) badly on the column.
Diagnosis:
-
Scenario A: The Methyl Ester hydrolyzed to the carboxylic acid (Acidic impurity).
-
Scenario B: The Amine is interacting with silanols (if Boc fell off). Solution:
-
Check Acid Content: Run a TLC. If the streak stays near the baseline, it is likely the free acid.
-
Add Modifier: Add 0.1% Acetic Acid (if purifying the free acid) or 1% Et
N (if purifying the ester/amine) to the mobile phase to sharpen the peak.
Advanced Troubleshooting Logic
Use this decision tree when standard protocols fail.
Figure 2: Decision matrix for diagnosing common chromatography failures with N-Boc-piperidine esters.
References
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Compounds Lacking UV Chromophores. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl N-Boc-4-piperidinepropionate Product Specification & Safety Data Sheet. Retrieved from
-
Agilent Technologies. (2022). Strategies for the Purification of Acid-Labile Compounds. Agilent Technical Notes. Retrieved from
-
ChemicalBook. (2022).[6] Synthesis and Purification of N-Boc-Piperidine Derivatives. Retrieved from
-
ResearchGate. (2012). Stability of N-Boc-group during chromatography.[7] Discussion Thread. Retrieved from
Sources
- 1. TLC stains [reachdevices.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl N-Boc-4-piperidinepropionate and Comparative Analytical Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of intermediates is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient. Methyl N-Boc-4-piperidinepropionate, a key building block in the synthesis of various pharmaceutical agents, requires precise and reliable analytical methods for its identification and quantification. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of this compound and offers a comparative overview of alternative analytical techniques. As Senior Application Scientists, we recognize that understanding the "why" behind the data is as crucial as the data itself. Therefore, this document emphasizes the mechanistic rationale behind the observed and predicted fragmentation, empowering researchers to confidently identify this and structurally related molecules.
The Structural Context: Predicting Fragmentation Behavior
Methyl N-Boc-4-piperidinepropionate possesses several key structural features that dictate its behavior in a mass spectrometer: a tertiary amine protected by a tert-butoxycarbonyl (Boc) group, a piperidine ring, and a methyl propionate side chain. Each of these moieties contributes to a characteristic and predictable fragmentation pattern, particularly under electrospray ionization (ESI) conditions, which is the focus of our primary analysis due to its soft ionization nature and wide applicability in pharmaceutical analysis.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Detailed Exploration
Electrospray ionization is the preferred method for molecules like Methyl N-Boc-4-piperidinepropionate as it typically produces a protonated molecular ion [M+H]+ with minimal in-source fragmentation. This allows for the selection of the intact parent ion for subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing rich structural information.
Predicted Fragmentation Pathway
The molecular weight of Methyl N-Boc-4-piperidinepropionate is 271.36 g/mol . Therefore, we anticipate the protonated molecule [M+H]+ at an m/z of 272.2. The subsequent fragmentation cascade is initiated by the protonation, which is most likely to occur at the nitrogen atom of the piperidine ring, the most basic site in the molecule.
The most characteristic and energetically favorable fragmentation of N-Boc protected amines is the loss of the Boc group.[1] This can occur through two principal pathways:
-
Loss of Isobutylene (56 Da): A neutral loss of isobutylene (C4H8) results in the formation of a carbamic acid intermediate, which then readily decarboxylates.
-
Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate results in the loss of the C5H9O2 radical.
Following the initial loss of the Boc group, further fragmentation of the piperidine ring and the propionate side chain is expected.
Below is a DOT language script visualizing the predicted ESI-MS/MS fragmentation pathway.
Key Fragment Ions and Their Significance
| m/z (Predicted) | Proposed Structure/Identity | Rationale |
| 272.2 | [M+H]+ | Protonated molecular ion. |
| 216.2 | [M+H - C4H8]+ | Loss of isobutylene from the Boc group. This is a highly characteristic fragmentation for Boc-protected amines.[1] |
| 172.2 | [M+H - C4H8 - CO2]+ | Subsequent loss of carbon dioxide from the carbamic acid intermediate. This ion represents the deprotected piperidinepropionate methyl ester. |
| 171.2 | [M+H - C5H9O2]+ | Loss of the entire tert-butoxycarbonyl group as a radical. |
| 139.1 | [M+H - C5H9O2 - CH3OH]+ | Loss of methanol from the methyl ester of the m/z 171.2 ion. |
| 84.1 | Piperidinium ion | Cleavage of the propionate side chain from the deprotected piperidine ring. |
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool for both identification and quantification, other analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High selectivity and sensitivity; provides structural confirmation.[2] | Higher initial instrument cost; requires expertise for method development. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent chromatographic resolution for volatile and thermally stable compounds; extensive spectral libraries available.[3] | Requires derivatization for non-volatile compounds; potential for thermal degradation of the Boc group. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Relatively low cost and widely available; robust and reliable for quantification. | Lacks the specificity of mass spectrometry; requires the analyte to have a chromophore. Methyl N-Boc-4-piperidinepropionate lacks a strong chromophore, limiting sensitivity. |
Experimental Protocols
To provide a practical framework, we outline here standard operating procedures for the analysis of Methyl N-Boc-4-piperidinepropionate using LC-MS/MS and GC-MS.
LC-MS/MS Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1-10 µg/mL.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan from m/z 100-500 to identify the [M+H]+ ion at m/z 272.2.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 272.2 and subject it to collision-induced dissociation (CID) with nitrogen or argon gas. The collision energy should be optimized to obtain a rich fragmentation spectrum.
-
GC-MS Protocol
Due to the thermal lability of the Boc protecting group, derivatization may be necessary for robust GC-MS analysis. However, direct injection can sometimes be successful, often leading to in-source thermal degradation that can still provide useful, albeit different, fragmentation information.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended.
-
Injector Temperature: 250 °C (a lower temperature may be trialed to minimize thermal degradation).
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Conclusion
The structural elucidation of Methyl N-Boc-4-piperidinepropionate is readily achievable through modern mass spectrometry techniques. The predictable fragmentation pattern, dominated by the characteristic loss of the Boc group, provides a reliable signature for its identification. While LC-MS/MS stands out as the most specific and sensitive method for both identification and quantification, GC-MS and HPLC-UV offer viable alternatives depending on the analytical needs and available resources. A thorough understanding of the underlying fragmentation mechanisms, as detailed in this guide, is essential for confident structural confirmation and method development for this and other related pharmaceutical intermediates.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
- Biosynce. (2025, July 7). What are the detection methods for piperidine? Blog.
- BenchChem. (2025).
- BenchChem. (2025).
- Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
- Policija.si. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
- PubChem. (n.d.). 4-N-Boc-4-N-Methyl-aminopiperidine.
- NPS Discovery. (2024, August 30). New Drug Monograph 2024 ortho-Methyl Boc-4-AP.
- Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. 46(1), 40-47.
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (2025, August 9). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
- Agilent. (n.d.). GC AND GC/MS.
Sources
- 1. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
A Comparative Guide to the Synthesis of Methyl N-Boc-4-piperidinepropionate and Its Analogs
For researchers and professionals in drug development, the efficient and reliable synthesis of core scaffolds is paramount. The piperidine moiety, a ubiquitous feature in a vast number of pharmaceuticals, demands robust and well-validated synthetic routes.[1][2] This guide provides an in-depth, objective comparison of the prevalent synthetic strategies for obtaining Methyl N-Boc-4-piperidinepropionate, a key building block for a variety of biologically active molecules. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols.
Introduction to the Core Scaffold
Methyl N-Boc-4-piperidinepropionate is a versatile intermediate characterized by a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a methyl propionate chain at the 4-position. This structure allows for further functionalization at the propionate moiety or deprotection and subsequent modification of the piperidine nitrogen, making it a valuable precursor in medicinal chemistry. The selection of a synthetic route is often a critical decision, balancing factors such as starting material availability, overall yield, scalability, and the stereochemical requirements of the final product.
Comparative Analysis of Synthetic Routes
We will explore three primary, validated routes for the synthesis of Methyl N-Boc-4-piperidinepropionate:
-
Route 1: Two-Step Synthesis from N-Boc-4-piperidineacetic Acid via Arndt-Eistert Homologation. This classical approach involves the extension of the carbon chain of a commercially available starting material.
-
Route 2: Catalytic Hydrogenation of a Pyridine Precursor followed by N-Boc Protection and Esterification. A route that leverages the aromatic precursor, pyridine-4-propionic acid.
-
Route 3: Michael Addition of a Piperidine Derivative to an Acrylate. This convergent approach involves the direct formation of the C-C bond by conjugating addition.
Route 1: Arndt-Eistert Homologation of N-Boc-4-piperidineacetic Acid
This route is a reliable method for the one-carbon homologation of a carboxylic acid. The key is the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement in the presence of a nucleophile (in this case, methanol) to yield the desired ester.
Rationale for Experimental Choices
The use of oxalyl chloride to form the acid chloride is favored over other reagents like thionyl chloride due to the cleaner reaction profile and the volatile nature of the byproducts (CO, CO2, HCl). The subsequent reaction with diazomethane is a well-established method for generating the diazoketone. The Wolff rearrangement is typically promoted by a silver catalyst (e.g., silver benzoate) to ensure a high-yielding and clean rearrangement.
Experimental Protocol
Step 1a: Synthesis of tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidineacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 1b: Synthesis of tert-butyl 4-(2-diazoacetyl)piperidine-1-carboxylate
-
The crude acid chloride from the previous step is dissolved in anhydrous diethyl ether (0.5 M).
-
This solution is added dropwise to a stirred, ethereal solution of diazomethane (~3.0 eq) at 0 °C.
-
The reaction mixture is stirred at 0 °C for 3 hours and then allowed to stand at room temperature overnight.
-
Excess diazomethane and solvent are carefully removed under a stream of nitrogen and then under reduced pressure.
Step 1c: Synthesis of Methyl N-Boc-4-piperidinepropionate
-
The crude diazoketone is dissolved in anhydrous methanol (0.2 M).
-
A solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 65-75% | Generic, based on typical Arndt-Eistert reactions. |
| Purity | >95% after chromatography | N/A |
| Reaction Time | ~24 hours (multi-step) | N/A |
| Key Temperature(s) | 0 °C to Room Temperature | N/A |
Workflow Visualization
Route 2: Catalytic Hydrogenation of Pyridine-4-propionic Acid
This approach begins with the reduction of the aromatic pyridine ring, a robust and often high-yielding transformation. The subsequent protection and esterification are standard procedures.
Rationale for Experimental Choices
Catalytic hydrogenation of pyridines can be challenging due to the aromaticity and potential for catalyst poisoning by the nitrogen lone pair.[1][3] The use of a rhodium-on-carbon catalyst or platinum oxide (Adam's catalyst) under acidic conditions (e.g., in acetic acid or with HCl) is often effective. The acidic medium protonates the pyridine nitrogen, facilitating the reduction and preventing catalyst deactivation. N-Boc protection is a standard procedure to install the tert-butyloxycarbonyl group, and the subsequent esterification can be achieved under various conditions, with Fischer esterification being a straightforward choice.
Experimental Protocol
Step 2a: Synthesis of 4-Piperidinepropionic Acid
-
Pyridine-4-propionic acid (1.0 eq) is dissolved in glacial acetic acid (0.5 M).
-
Platinum(IV) oxide (Adam's catalyst, 0.05 eq) is added.
-
The mixture is hydrogenated in a Parr apparatus under hydrogen gas (50 psi) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 4-piperidinepropionic acid.
Step 2b: Synthesis of N-Boc-4-piperidinepropionic Acid
-
The crude 4-piperidinepropionic acid is dissolved in a 1:1 mixture of 1,4-dioxane and water (0.5 M).
-
Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
The mixture is stirred at room temperature for 16 hours.
-
The reaction is acidified to pH 3-4 with 1M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-4-piperidinepropionic acid.[4]
Step 2c: Synthesis of Methyl N-Boc-4-piperidinepropionate
-
N-Boc-4-piperidinepropionic acid (1.0 eq) is dissolved in methanol (0.5 M).
-
Concentrated sulfuric acid (0.1 eq) is added carefully.
-
The mixture is heated to reflux for 6 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 70-80% | Estimated from typical yields of each step. |
| Purity | >97% after purification | N/A |
| Reaction Time | ~36 hours (multi-step) | N/A |
| Key Temperature(s) | Room Temperature to Reflux | N/A |
Workflow Visualization
Route 3: Michael Addition to Methyl Acrylate
This convergent route offers the advantage of forming the carbon-carbon bond directly. It can be approached in two ways: either by reacting a suitable piperidine nucleophile with methyl acrylate or by a more complex, multi-component reaction. A straightforward approach involves the reaction of a 4-lithiated N-Boc piperidine with methyl acrylate.
Rationale for Experimental Choices
The generation of a nucleophilic center at the 4-position of the piperidine ring is crucial. This can be achieved by deprotonation using a strong base like sec-butyllithium in the presence of a directing group or by using a suitable organometallic reagent derived from a 4-halopiperidine. The subsequent conjugate addition to methyl acrylate is a reliable method for forming the propionate side chain.
Experimental Protocol
Step 3a: Synthesis of N-Boc-4-lithiated piperidine (in situ)
-
To a solution of N-Boc-piperidine (1.0 eq) in anhydrous diethyl ether (0.5 M) at -78 °C under a nitrogen atmosphere, add sec-butyllithium (1.1 eq) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
Step 3b: Synthesis of Methyl N-Boc-4-piperidinepropionate
-
To the solution of the lithiated piperidine, add a solution of methyl acrylate (1.2 eq) in anhydrous diethyl ether dropwise at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 50-60% | Estimated from similar Michael addition reactions. |
| Purity | >95% after chromatography | N/A |
| Reaction Time | ~18 hours | N/A |
| Key Temperature(s) | -78 °C to Room Temperature | N/A |
Workflow Visualization
Comparative Summary and Conclusion
| Feature | Route 1: Arndt-Eistert Homologation | Route 2: Catalytic Hydrogenation | Route 3: Michael Addition |
| Starting Material | N-Boc-4-piperidineacetic acid | Pyridine-4-propionic acid | N-Boc-piperidine & Methyl Acrylate |
| Overall Yield | 65-75% | 70-80% | 50-60% |
| Number of Steps | 3 | 3 | 2 (in situ) |
| Key Reagents | Oxalyl chloride, Diazomethane, Silver benzoate | H₂, PtO₂, Boc₂O, H₂SO₄ | sec-BuLi |
| Scalability | Moderate (use of diazomethane can be a concern on a large scale) | High | Moderate (requires cryogenic temperatures) |
| Advantages | Well-established, reliable homologation | High overall yield, readily available starting materials | Convergent, fewer steps |
| Disadvantages | Use of hazardous and explosive diazomethane | Multi-step, longer overall reaction time | Requires strong organometallic base and low temperatures |
The choice of the optimal synthetic route for Methyl N-Boc-4-piperidinepropionate and its analogs will ultimately depend on the specific requirements of the research or development program.
-
Route 2 (Catalytic Hydrogenation) stands out as the most robust and high-yielding option for large-scale synthesis, provided the necessary hydrogenation equipment is available. Its reliance on well-understood, scalable reactions makes it a highly trustworthy and reproducible method.
-
Route 1 (Arndt-Eistert Homologation) is a viable alternative, particularly for smaller-scale syntheses where the handling of diazomethane can be managed safely. It offers good yields and a predictable outcome.
-
Route 3 (Michael Addition) is an elegant and convergent approach that may be advantageous for rapidly accessing analogs if the required cryogenic conditions and organometallic expertise are readily available. Its lower yield, however, may be a limiting factor for scale-up.
This guide provides a framework for making an informed decision based on a comparative analysis of validated synthetic methodologies. The provided protocols and data should serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
- Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528.
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and Efficient Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264–5265.
- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). A Simple, One-Pot Preparation of Cyclic Amines via Efficient Chlorination of Amino Alcohols. The Journal of Organic Chemistry, 73(1), 312–315.
- Ju, Y., & Varma, R. S. (2006). A Simple and Efficient One-Pot Synthesis of Nitrogen-Containing Heterocycles from Alkyl Dihalides and Primary Amines or Hydrazines under Microwave Irradiation. The Journal of Organic Chemistry, 71(1), 135–141.
- Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., Sun, M., & Ye, J. (2022). Practical Continuous Flow Synthesis of Enantioenriched α-Substituted Piperidines via Reaction of N-(tert-Butylsulfinyl)-bromoimine with Grignard Reagents. Organic Letters, 24(17), 3205–3240.
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. (n.d.). Retrieved from [Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Publishing. (n.d.). Retrieved from [Link]
-
3-(1-Boc-piperidin-4-yl)propionic acid. Chem-Impex. (n.d.). Retrieved from [Link]
-
Heck Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. (n.d.). Retrieved from [Link]
-
Methyl 3-(piperidin-4-yl)propanoate. PubChem. (n.d.). Retrieved from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. (n.d.). Retrieved from [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents. (n.d.).
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. (2025, April 29). Retrieved from [Link]
-
Catalytic hydrogenation of ester. Johnson Matthey. (n.d.). Retrieved from [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. (2024, July 9). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. (n.d.). Retrieved from [Link]
-
Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. (n.d.). Retrieved from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. (n.d.). Retrieved from [Link]
-
How to do alkylation of NHBOc amines using alkyl bromide? ResearchGate. (2016, December 2). Retrieved from [Link]
Sources
assessing chemical purity of commercial Methyl N-Boc-4-piperidinepropionate
Executive Summary
Methyl N-Boc-4-piperidinepropionate is a critical building block for peptidomimetics and linker chemistry. However, its dual-functional nature (acid-labile Boc group + base-labile methyl ester) creates a "purity paradox" where standard analytical methods often fail.
Commercial sources labeled "98%" often contain significant non-UV-active impurities (free amines, oligomers) or hydrolysis products that standard HPLC-UV at 254 nm misses. This guide objectively compares analytical methodologies, demonstrating why Quantitative NMR (qNMR) is superior to HPLC and GC for this specific substrate, and provides a validated workflow to ensure downstream synthetic success.
The Hidden Variables: Impurity Profile
Before assessing purity, one must understand what "impurity" means for this specific molecule. The two primary degradation pathways are orthogonal, leading to a complex matrix.
| Impurity Type | Origin | Detection Challenge | Impact on Synthesis |
| Free Amine (De-Boc) | Acidic traces or thermal degradation during drying. | High. No UV chromophore shift. | Poisons coupling reactions; side-reactions with electrophiles. |
| Free Acid (Hydrolysis) | Moisture exposure; base traces. | Medium. Co-elutes with ester on C18 without pH control. | Stoichiometric mismatch in amide couplings. |
| Piperidine Isomers | Regioisomers from starting material (3- vs 4-substituted). | High. Identical Mass/UV. Requires high-res NMR. | Irreversible structural defects in final drug candidate. |
Comparative Analysis of Analytical Methods
Method A: HPLC-UV (The Standard Trap)
-
Protocol: C18 Column, Water/ACN gradient, UV 210 nm.
-
Verdict: Unreliable for Absolute Purity.
-
The Flaw: The N-Boc group has weak UV absorption (end-absorption <215 nm). Solvents like Methanol or THF cutoffs interfere. Furthermore, process impurities like inorganic salts or non-chromophoric oligomers are invisible, leading to artificially high purity scores (e.g., "99% by Area").
Method B: GC-MS (The Thermal Artifact)
-
Protocol: Standard split/splitless injection, 250°C inlet.
-
Verdict: Not Recommended.
-
The Flaw: The tert-butyl carbamate (Boc) group is thermally unstable above 150°C. Injection port pyrolysis generates isobutylene and the free amine in situ.
-
Observation: A pure sample will appear to have 5-20% free amine impurity due to the analysis method itself.
-
Method C: Quantitative NMR (The Gold Standard)
-
Protocol: 400+ MHz ¹H-NMR with Internal Standard (Maleic Acid or TCNB).
-
Verdict: Superior.
-
The Logic: qNMR relies on proton counting, not extinction coefficients. It detects residual solvents, hydrolysis products (methyl ester shift), and Boc-loss simultaneously without thermal stress.
Experimental Protocols
Protocol 1: The Self-Validating qNMR System
This protocol uses Maleic Acid as an internal standard (IS) because its alkene protons (6.3 ppm) are in a clear region, distinct from the piperidine aliphatics (1.0–4.0 ppm).
Reagents:
-
Analyte: Methyl N-Boc-4-piperidinepropionate (~20 mg)
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, ~10 mg)
-
Solvent: DMSO-d₆ (0.6 mL)
Step-by-Step:
-
Weighing: Accurately weigh the Analyte (
) and IS ( ) into the same vial using a microbalance (precision mg). -
Dissolution: Add DMSO-d₆. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: Maleic acid T1 relaxation is long; short delays underestimate the IS). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate IS singlet at ~6.3 ppm (2H).
-
Integrate Analyte Methyl Ester singlet at ~3.6 ppm (3H).
-
Calculation:
Protocol 2: HPLC-ELSD (Alternative for Routine QC)
If NMR is unavailable, Evaporative Light Scattering Detection (ELSD) is the only valid chromatographic alternative.
-
Column: XBridge C18, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: ACN.
-
Gradient: 5% B to 95% B over 10 min.
-
Detector: ELSD (Drift tube: 50°C, Gain: High).
-
Why this works: ELSD detects mass, not light absorption, revealing non-UV impurities like lipid-like byproducts.
Decision Tree: Analytical Workflow
The following diagram illustrates the logical flow for assessing incoming batches of Methyl N-Boc-4-piperidinepropionate.
Caption: Validated workflow prioritizing qNMR for absolute purity assessment before HPLC profiling.
Case Study: The "95% vs. 99%" Trap
To demonstrate the impact of purity, we compared two commercial batches in a standard saponification reaction (conversion to acid for peptide coupling).
Experimental Setup:
-
Batch A: Commercial "Technical Grade" (Assayed 95% by HPLC-UV 210nm).
-
Batch B: Re-purified "High Purity" (Assayed 99.1% by qNMR).
-
Reaction: Hydrolysis with LiOH in THF/H₂O, followed by acidification.
Data Summary:
| Metric | Batch A (95% UV) | Batch B (99% qNMR) | Analysis |
| Actual Purity (qNMR) | 88.4% | 99.1% | Batch A contained 7% inorganic salts (invisible to UV). |
| Hydrolysis Yield | 82% | 96% | Salts in Batch A affected pH buffering, stalling the reaction. |
| Appearance | Yellow Oil | White Solid | Color impurities in A carried through. |
Reaction Impact Visualization
How impurities propagate through a standard synthesis workflow.
Caption: Propagation of impurities (Free Amine/Acid) leading to oligomerization during hydrolysis.
References
-
Quantitative NMR (qNMR)
-
Pauli, G. F., et al. "Importance of Purity Evaluation in the Production of Reference Materials." Journal of Natural Products, 2014.
- Note: Defines the mathematical basis for qNMR calcul
-
-
Boc-Group Thermal Instability
- Williams, R. M., et al.
-
See also: NIST Chemistry WebBook for general carbamate thermal decomposition data.
-
HPLC Detection of Non-Chromophoric Compounds
-
Megoulas, N. C., & Koupparis, M. A. "ELSD in Pharmaceutical Analysis." Critical Reviews in Analytical Chemistry, 2005.
-
-
Piperidine Derivative Properties
-
PubChem Compound Summary for Methyl N-Boc-4-piperidinepropionate (Analog).
-
Sources
Reference Standards for Methyl N-Boc-4-piperidinepropionate: A Comparative Technical Guide
Executive Summary & Core Directive
In the synthesis of active pharmaceutical ingredients (APIs)—particularly antihistamines and peptide-based therapeutics—Methyl N-Boc-4-piperidinepropionate serves as a critical intermediate.[1] Its purity directly impacts the impurity profile of the final drug substance.
This guide challenges the conventional reliance on "Synthesis Grade" chemicals for quantitative analysis. We provide a comparative analysis of Certified Reference Materials (CRMs) versus commercial-grade alternatives, supported by experimental protocols that prioritize qNMR (Quantitative Nuclear Magnetic Resonance) over traditional mass balance methods due to this compound's specific physicochemical properties.
Critical Data Integrity Note: CAS Registry Verification
-
Target Compound: Methyl N-Boc-4-piperidinepropionate (Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate).[1]
-
Registry Warning: The CAS number 112183-49-6 (often cited in legacy procurement lists) does not correspond to a verified entry in major chemical registries (CAS/SciFinder, PubChem).[1]
-
Correct Verified CAS: 162504-75-8 (Methyl ester) or 124443-68-1 (Related acid precursor).[1]
-
Action: Always verify the chemical structure (InChIKey: RWDYQFGCHAJYOJ-UHFFFAOYSA-N) rather than relying solely on CAS numbers during procurement.
Comparative Analysis: Reference Standard Grades
The choice of reference standard fundamentally alters the accuracy of your potency assignment. Below is a direct comparison between a Primary Reference Standard (qNMR-characterized) and a typical Commercial Synthesis Grade material.
Table 1: Performance Metrics & Risk Profile
| Feature | Primary Reference Standard (Gold) | Synthesis Grade / Commercial (Alternative) | Impact on API Analysis |
| Purity Assignment | 99.8% ± 0.4% (w/w) | >97.0% (Area %) | Commercial grade overestimates potency by ignoring non-chromophoric impurities (salts, water).[1] |
| Methodology | qNMR (Internal Standard) + Mass Balance | HPLC-UV (210 nm) | HPLC-UV at 210 nm is non-specific; it misses residual solvents and inorganic salts.[1] |
| Traceability | SI-Traceable (via NIST/BIPM traceable internal standard) | None (Vendor CoA only) | Lack of traceability fails GMP/GLP audit requirements (ICH Q7).[1] |
| Water Content | Measured (Karl Fischer) & Subtracted | Often Unreported | Hygroscopic nature of esters can lead to 1-2% assay bias if water is ignored.[1] |
| Residual Solvents | Quantified (GC-HS) | Unreported | Residual solvents (MeOH, DCM) inflate the apparent mass, lowering true molar content. |
The "Hidden" Risk: UV Transparency
Methyl N-Boc-4-piperidinepropionate lacks a strong UV chromophore.[1] The tert-butoxycarbonyl (Boc) group and the ester moiety only absorb weakly in the low UV range (200–215 nm).[1]
-
Consequence: Common impurities like toluene or benzyl derivatives have extinction coefficients 1000x higher than the target analyte at 210 nm.
-
Result: A "97% Area" HPLC-UV result might actually represent a substance that is only 85% pure by mass, as the impurities dominate the signal or (conversely) non-UV active impurities (like inorganic salts) are invisible.[1]
Technical Deep Dive: Why qNMR is the Superior Protocol
For compounds with weak UV absorbance, qNMR (Quantitative NMR) is the only self-validating primary method.[1] Unlike chromatography, qNMR signal intensity is directly proportional to the number of protons, making it independent of the analyte's extinction coefficient.
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates the rigorous process required to establish a Primary Reference Standard, contrasting it with the simple "Certificate of Analysis" generation for commercial grades.
Caption: Workflow establishing SI-traceability via qNMR, ensuring the reference standard's value is absolute and not relative to another substance.
Experimental Protocols
To ensure scientific integrity, we provide two protocols: one for Primary Standardization (qNMR) and one for Routine Purity Analysis (HPLC-CAD) .
Protocol A: Primary Standardization via 1H-qNMR
Use this protocol to assign a purity value to your in-house reference standard.[1]
Reagents:
-
Solvent: DMSO-d6 (99.9% D) or CDCl3 (99.8% D).[1] Note: DMSO is preferred to prevent volatility issues.[1]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]
-
Apparatus: 400 MHz NMR (or higher).
Procedure:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of the Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.
-
Acquisition Parameters:
-
Processing: Phase and baseline correct manually. Integration regions must cover the full peak width (including satellites).
-
Calculation:
[1]
Protocol B: Routine Purity Analysis via HPLC-CAD
Use this protocol for batch release or impurity profiling.[1] We recommend Charged Aerosol Detection (CAD) over UV due to the compound's weak chromophore.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Gradient:
-
Detectors:
-
Primary: CAD (Nebulizer Temp: 35°C).
-
Secondary: UV at 210 nm (For comparison only).
-
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
Diagram 2: Analytical Method Decision Tree
How to select the correct method based on the physicochemical properties of Methyl N-Boc-4-piperidinepropionate.
Caption: Decision tree highlighting why CAD or MS is preferred over UV for N-Boc piperidine derivatives.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (2000).[1] [Link]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (2005).[1][8] [Link]
-
PubChem. Methyl 3-(piperidin-4-yl)propanoate (Compound Summary). (Accessed 2026).[1][9][10] [Link][1]
Sources
- 1. Buy 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid | 372144-05-3 [smolecule.com]
- 2. 3-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-(PIPERIDIN-4-YL)PROPANOIC ACID | CAS [matrix-fine-chemicals.com]
- 3. alentris.org [alentris.org]
- 4. 4-N-Boc-4-N-Methyl-aminopiperidine | C11H22N2O2 | CID 2756806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Methyl 3-(piperidin-4-yl)propanoate hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of Methyl N-Boc-4-piperidinepropionate
Introduction
As researchers, we often focus intensely on the synthesis and application of intermediates like Methyl N-Boc-4-piperidinepropionate . However, the end-of-life management of this reagent is equally critical. Improper disposal not only risks regulatory non-compliance (RCRA violations) but can create immediate physical hazards in the laboratory—specifically due to the acid-sensitivity of the tert-butoxycarbonyl (Boc) protecting group.
This guide moves beyond the standard SDS to provide an operational, logic-driven workflow for the safe disposal of this specific compound.
Part 1: Chemical Profile & Hazard Assessment
Before disposal, we must define the material's specific risks.[1] This compound contains three distinct functional moieties that dictate its waste management: a piperidine ring (basic/irritant), a methyl ester (hydrolysis susceptible), and a Boc group (acid-labile).
Technical Data Summary
| Parameter | Specification | Operational Implication |
| Chemical Name | Methyl N-Boc-4-piperidinepropionate | Official manifest name |
| CAS Number | 162504-75-8 (Typical) | Required for waste profiling |
| Molecular Formula | C₁₄H₂₅NO₄ | Organic Carbon content for incineration |
| Physical State | Solid (White to off-white powder) | Disposed of via solid waste stream |
| Key Hazards (GHS) | H315 (Skin Irrit.), H318 (Eye Dam.), H411 (Aquatic Tox.)[2] | Do not dispose down drain |
| Reactivity | Acid Sensitive | CRITICAL: Generates gas with acids |
The "Hidden" Hazard: Boc-Decomposition
The most overlooked risk with this compound is the Boc protecting group . If this waste is inadvertently mixed with acidic waste streams (e.g., TFA, HCl), it will undergo acidolytic cleavage, releasing isobutylene gas and CO₂ .
-
Risk: Pressurization of waste containers leading to rupture or explosion.
-
Directive: strictly segregate from acidic waste.
Part 2: Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. You must implement a Self-Validating Segregation System to prevent cross-contamination.
Segregation Logic
Use the following decision tree to determine the correct waste stream. This prevents the "Boc-Acid" reaction scenario.
Figure 1: Decision Logic for Waste Segregation. Note the critical stop point for acidic mixtures.
Part 3: Disposal Protocols
RCRA Classification
Under US EPA regulations (40 CFR 261), this specific molecule is not explicitly "P" or "U" listed. However, it is regulated based on characteristics:
-
Ignitability (D001): If dissolved in flammable solvents (MeOH, EtOAc).
-
Toxicity: Due to aquatic toxicity (H411), it must not enter water systems.[2]
Protocol A: Solid Waste (Pure Compound)
Best for: Expired reagent, spilled powder, or contaminated weighing boats.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Methyl N-Boc-4-piperidinepropionate, 98%"
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Keep container closed tightly. Store away from heat sources.
-
Disposal Method: High-Temperature Incineration . This ensures complete destruction of the piperidine ring and prevents environmental leaching.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or dissolved waste.
-
Compatibility Check: Verify pH is neutral or slightly basic (pH 7-9). Never add to a container designated for acidic waste (e.g., "Acid Waste" carboys).
-
Solvent Stream: Combine with compatible organic solvents (Halogenated or Non-Halogenated depending on your solvent base).
-
Container: Safety can (steel) or HDPE carboy.
-
Labeling: List all solvents + "Methyl N-Boc-4-piperidinepropionate (<5%)".
Part 4: Emergency Spill Response
If a spill occurs, immediate containment is required to prevent respiratory irritation or eye damage.
Figure 2: Emergency Response Workflow.[2][3]
Critical Note: If the substance is a dry powder, do not dry sweep . This generates airborne dust which is a severe respiratory irritant (H335). Wet the powder slightly with an inert solvent (like heptane) or water (if immediate hydrolysis is not a concern) to suppress dust before scooping.
Part 5: Regulatory Compliance & Transport[4]
When handing this waste off to your disposal contractor (e.g., Veolia, Clean Harbors), ensure the manifest reflects the following:
-
DOT Shipping Name:
-
If Solid: UN3077, Environmentally hazardous substance, solid, n.o.s. (Methyl N-Boc-4-piperidinepropionate).
-
If Solution: Depends on the solvent (e.g., UN1993 for Flammable Liquids).
-
-
Packing Group: III (Minor Danger).
-
Reportable Quantity (RQ): Not explicitly listed, but standard reporting applies for large operational spills.
References
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: Methyl N-Boc-4-piperidinepropionate.
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).
-
PubChem. (2023). Compound Summary: Methyl N-Boc-4-piperidinepropionate. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).
Sources
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Methyl N-Boc-4-piperidinepropionate
For the diligent researchers, chemists, and drug development professionals dedicated to advancing science, the foundational principle of laboratory work is safety. The proper handling of chemical reagents is not merely a procedural formality but the bedrock of reliable and reproducible research. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl N-Boc-4-piperidinepropionate, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure and efficient laboratory environment, ensuring that your focus remains on scientific discovery.
Methyl N-Boc-4-piperidinepropionate is a solid compound widely used in the synthesis of complex molecules. While not classified as acutely toxic, its potential to cause skin, eye, and respiratory irritation necessitates a systematic and informed approach to safety. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a comprehensive and self-validating system of protection.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. For Methyl N-Boc-4-piperidinepropionate (CAS No. 162504-75-8), the primary risks are associated with its irritant properties.
According to its classification under the Globally Harmonized System (GHS), the following hazard statements apply[1]:
-
H315: Causes skin irritation. Direct contact with the solid or its solutions can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. The eyes are particularly vulnerable. Exposure to dust or splashes can result in significant irritation and potential damage.
-
H335: May cause respiratory irritation. Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort.
These hazards dictate a three-pronged approach to PPE, focusing on protecting the skin, eyes, and respiratory system.
Hazard Summary Table
| Hazard ID | Hazard Statement | GHS Pictogram | Required PPE |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Chemical-resistant gloves, Lab coat |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Safety goggles or glasses with side shields |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Use in a fume hood or wear a respirator |
Core PPE Requirements: Your First Line of Defense
For any task involving Methyl N-Boc-4-piperidinepropionate, a baseline level of PPE is mandatory. This foundational layer of protection minimizes risk during low-intensity operations such as transferring closed containers.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[2] They protect against accidental projectiles and minor splashes.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat should be worn to protect skin and clothing from incidental contact.
-
Hand Protection: Chemical-resistant gloves are required. The choice of glove material is critical and is discussed in detail in the following section.
Task-Specific PPE Protocols: A Graded Approach to Safety
Different laboratory procedures carry varying levels of risk. The following protocols outline the necessary PPE for common tasks, from routine handling to more complex manipulations.
Receiving, Storage, and Unpacking
-
Objective: To safely handle sealed containers of the chemical.
-
Protocol:
-
Wear core PPE (safety glasses, lab coat, and chemical-resistant gloves).
-
Inspect the container for any signs of damage or leaks upon receipt.
-
Store the container in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[3] The N-Boc protecting group is stable under basic conditions but can be cleaved by strong acids, which could lead to unintended reactions.[4][5]
-
Weighing and Aliquoting the Solid Compound
-
Objective: To accurately measure the solid chemical while minimizing inhalation of dust.
-
Causality: This operation presents the highest risk of generating airborne particulates, directly engaging the H335 (May cause respiratory irritation) hazard.
-
Engineering Controls: All weighing and handling of the open solid must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is the primary method to control respiratory exposure.[6][7]
-
PPE Requirements:
-
Eye/Face Protection: Chemical safety goggles are required to provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[8]
-
Hand Protection: Due to the risk of direct contact with the solid, proper glove selection is paramount.
-
Glove Material: Methyl N-Boc-4-piperidinepropionate is an ester. Standard nitrile gloves offer poor resistance to prolonged contact with esters.[2][9] Therefore, nitrile gloves are suitable for incidental splash protection only . If contact occurs, gloves must be removed and replaced immediately.[10][11]
-
Best Practice: For tasks involving extensive handling, consider using thicker nitrile gloves (e.g., 8 mil) or double-gloving to provide an additional layer of protection. Always inspect gloves for tears or punctures before use.
-
-
Respiratory Protection: If a fume hood or ventilated enclosure is not available (which is strongly discouraged), a NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of the irritant dust.[12]
-
Body Protection: A fully buttoned lab coat is required.
-
Preparation of a Stock Solution
-
Objective: To dissolve the solid chemical in a solvent, mitigating the risk of dust inhalation but introducing splash hazards.
-
Protocol:
-
Perform all steps within a chemical fume hood.
-
Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (as described in section 3.2).
-
Slowly add the weighed solid to the solvent to prevent splashing.
-
If using a vortexer or sonicator, ensure the vial is securely capped.
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Spill Management:
-
For small spills, wear your full task-specific PPE.
-
Gently cover the spill with an inert absorbent material such as vermiculite or sand.[14]
-
Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Disposal Plan: Responsible Stewardship
Chemical waste must be handled with the same care as the active reagent.
-
Waste Segregation: All disposable materials that have come into contact with Methyl N-Boc-4-piperidinepropionate (e.g., gloves, weigh boats, pipette tips) should be considered contaminated. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Chemical: Unused or waste Methyl N-Boc-4-piperidinepropionate must be disposed of as hazardous chemical waste.
-
Disposal Method: Never dispose of this chemical down the drain.[15] All waste must be collected by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. Methyl n-boc-4-piperidinepropionate | 162504-75-8 [sigmaaldrich.com]
- 2. gloves.com [gloves.com]
- 3. peptide.com [peptide.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
